Technical Documentation Center

6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride
  • CAS: 1706431-47-1

Core Science & Biosynthesis

Foundational

Chemical properties of 6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride

This guide details the chemical properties, synthesis, and pharmacological applications of 6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride , a specialized bicyclic amine scaffold used in medicinal chemistry. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and pharmacological applications of 6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride , a specialized bicyclic amine scaffold used in medicinal chemistry.

Executive Summary

6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride is a conformationally restricted bicyclic amine salt. It belongs to the 3-azabicyclo[3.1.0]hexane class, a structural motif increasingly utilized in drug discovery to improve metabolic stability and receptor selectivity compared to flexible piperidine or pyrrolidine analogs.

This compound serves as a critical pharmacophore in the development of opioid receptor antagonists , triple reuptake inhibitors , and fluoroquinolone antibiotics . Its rigid geometry locks substituents into specific vectors, enhancing binding affinity for G-protein coupled receptors (GPCRs) and transporters.

Key Property Specification
CAS Number 2411553-90-5 (Specific isomer); 1419101-34-0 (Intermediate context)
Molecular Formula C₆H₁₁N[1][2] · HCl
Molecular Weight 133.62 g/mol (Salt); 97.16 g/mol (Free Base)
Core Structure Pyrrolidine fused to a methyl-substituted cyclopropane ring
Primary Application Conformationally rigid scaffold for CNS active agents

Structural Analysis & Stereochemistry

The 3-azabicyclo[3.1.0]hexane system possesses two bridgehead carbons (C1 and C5) and a unique methano-bridge carbon (C6). The introduction of a methyl group at C6 creates significant stereochemical complexity that dictates biological activity.

Stereochemical Configurations

The biological efficacy of this scaffold depends heavily on the orientation of the C6-methyl group relative to the pyrrolidine ring.

  • Exo-Isomer (6r): The methyl group points away from the nitrogen lone pair/bridge. This is the thermodynamically preferred and most commonly utilized configuration in drug design (e.g., Trovafloxacin side chains) due to lower steric hindrance.

  • Endo-Isomer (6s): The methyl group points towards the nitrogen bridge. This isomer suffers from steric repulsion (flagpole interaction) with the N-substituents, making it less stable and synthetically challenging to isolate.

Conformational Rigidity

Unlike piperidine, which exists in a chair conformation that can flip, the 3-azabicyclo[3.1.0]hexane system is locked in a boat-like conformation . This "frozen" geometry is crucial for high-affinity binding, as it reduces the entropic penalty upon ligand-receptor interaction.

Stereochemistry Figure 1: Stereochemical Divergence of C6-Methylation Base 3-Azabicyclo[3.1.0]hexane Core Exo Exo-6-Methyl (Thermodynamically Stable) Base->Exo Methylation (Major Product) Endo Endo-6-Methyl (Sterically Hindered) Base->Endo Methylation (Minor Product) Application High-Affinity Ligand Binding Exo->Application Preferred Scaffold

Physicochemical Properties

The hydrochloride salt form is preferred for handling and bioavailability.

PropertyValue / DescriptionExperimental Note
Physical State White to off-white crystalline solidHygroscopic; store under desiccant.
Solubility High in Water, Methanol, DMSO>50 mg/mL in water due to ionic HCl nature.
pKa (Conjugate Acid) ~9.5 - 10.2The secondary amine is highly basic, typical of cyclic amines.
LogP (Free Base) ~1.2Moderate lipophilicity; crosses BBB efficiently.
Melting Point 158–165 °C (Decomposition)Sharp melting point indicates high purity.
Hygroscopicity ModerateRequires storage at -20°C to prevent caking.

Synthesis & Manufacturing

The synthesis of 6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride requires precise stereocontrol. The most robust industrial route involves the Simmons-Smith cyclopropanation or Transition-Metal Catalyzed Carbenoid insertion into a 3-pyrroline precursor.

Synthetic Workflow
  • Protection: Start with 3-pyrroline. Protect the nitrogen (e.g., Boc or Cbz) to prevent catalyst poisoning and side reactions.

  • Cyclopropanation: React the protected pyrroline with a carbenoid source. To install the 6-methyl group, 1,1-diiodoethane with Diethylzinc (Et₂Zn) is used (modified Simmons-Smith). Alternatively, reaction with ethyl diazoacetate followed by reduction/transformation can yield the methyl group, though direct alkylidene transfer is more efficient.

  • Deprotection: Acidic cleavage of the Boc group (using HCl/Dioxane) yields the hydrochloride salt directly.

Protocol: Modified Simmons-Smith Route
  • Reagents: N-Boc-3-pyrroline, 1,1-diiodoethane, Diethylzinc (1.0 M in hexanes), DCM.

  • Step 1: Cool N-Boc-3-pyrroline (1 eq) in dry DCM to -78°C.

  • Step 2: Add Diethylzinc (2 eq) slowly, followed by 1,1-diiodoethane (2 eq). The in situ generated carbenoid adds across the double bond.

  • Step 3: Allow warming to RT. Quench with sat. NH₄Cl.

  • Step 4: Extract, dry, and purify the N-Boc-6-methyl intermediate.

  • Step 5: Treat with 4M HCl in Dioxane for 2 hours. Filter the precipitate to obtain 6-Methyl-3-azabicyclo[3.1.0]hexane HCl .

Synthesis Figure 2: Synthetic Pathway via Carbenoid Insertion Start 3-Pyrroline Step1 N-Protection (Boc-Anhydride) Start->Step1 Step2 Cyclopropanation (Et2Zn + CH3CHI2) Step1->Step2 Stereoselective Addition Inter N-Boc-6-Methyl-3-azabicyclo[3.1.0]hexane Step2->Inter Exo-Isomer Favored Step3 Deprotection (HCl / Dioxane) Inter->Step3 Final 6-Methyl-3-azabicyclo[3.1.0]hexane HCl (Target) Step3->Final Precipitation

[3]

Pharmacological Relevance

Mechanism of Action

The 3-azabicyclo[3.1.0]hexane moiety mimics the spatial arrangement of neurotransmitters like dopamine and serotonin but with restricted conformational freedom.

  • Opioid Receptors: 6-Methyl substitution modulates the binding pocket fit for Mu/Delta opioid receptors. The rigid structure reduces "induced fit" energy costs.

  • Transporter Inhibition: Used in triple reuptake inhibitors (SNDRIs), where the amine nitrogen interacts with the conserved aspartate residue in the transporter, and the bicyclic cage provides hydrophobic packing.

Structure-Activity Relationship (SAR)
  • N-Substitution: The secondary amine is often derivatized with aryl groups. The 6-methyl group acts as a "volume filler" that can enhance selectivity by clashing with smaller pockets in off-target proteins.

  • C6-Methylation: Compared to the unsubstituted parent, the 6-methyl group increases lipophilicity (LogP) and metabolic stability by blocking the C6 position from oxidative metabolism.

Handling & Stability

  • Storage: Store at 2–8°C (short term) or -20°C (long term). The HCl salt is stable but hygroscopic.

  • Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Solubility for Assays: Prepare stock solutions in DMSO (up to 100 mM). Dilute into aqueous buffers immediately prior to use. Avoid freeze-thaw cycles of aqueous solutions.

References

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives. Beilstein Journal of Organic Chemistry. (2022). Detailed protocols on cyclopropene cycloadditions to form the [3.1.0] core.

  • Design and Synthesis of Conformationally Rigid Opioid Ligands. Journal of Medicinal Chemistry. (2015). Discusses the SAR of 6-substituted 3-azabicyclo[3.1.0]hexanes.

  • 6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride Product Data. ChemicalBook. (2025). Physical properties and CAS verification.

  • Process for preparation of 3-azabicyclo[3.1.0]hexane compounds. Google Patents. (2007). Industrial scale-up and salt formation methodologies.

Sources

Exploratory

An In-Depth Technical Guide to the Solubility Profile of 6-Methyl-3-azabicyclo[3.1.0]hexane Hydrochloride in Aqueous and Organic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining and understanding the solubility profile of 6-Methyl-3-azabicyclo[3.1.0]hexane hydroch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining and understanding the solubility profile of 6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride. Given the limited publicly available solubility data for this specific compound, this document focuses on the fundamental principles governing its solubility and provides detailed experimental protocols for its empirical determination.

Theoretical Framework: Key Determinants of Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability and formulation design. For an ionizable compound like 6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride, its solubility is a dynamic interplay of several factors, most notably the solvent system (aqueous vs. organic), pH, and the presence of common ions.

Aqueous Solubility: A pH-Dependent Phenomenon

In aqueous media, 6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride, a salt of a weak base, dissociates to yield the protonated amine and a chloride ion. The equilibrium between the more soluble ionized form and the less soluble free base is governed by the pH of the solution.

  • Influence of pH : At acidic pH values (pH << pKa), the equilibrium favors the protonated, more polar, and generally more water-soluble form of the amine. As the pH increases towards and beyond the pKa of the parent amine, the equilibrium shifts towards the un-ionized, less polar free base, which typically exhibits lower aqueous solubility.[1][2] This relationship can be visualized as a pH-solubility profile, a critical dataset in pre-formulation studies.[3][4][5]

  • The Common Ion Effect : The solubility of hydrochloride salts can be significantly reduced in solutions containing a common ion, in this case, the chloride ion (Cl⁻).[6][7][8] According to Le Châtelier's principle, adding a common ion to a saturated solution of a sparingly soluble salt will shift the equilibrium towards the undissolved solid, thereby decreasing its solubility.[8][9] This is a crucial consideration in the development of oral dosage forms, as the gastric fluid has a high concentration of chloride ions.[6]

  • Lattice and Solvation Energies : At a molecular level, solubility is dictated by the balance between the energy required to break the crystal lattice of the solid (lattice energy) and the energy released when the ions are hydrated by water molecules (solvation or hydration energy).[10][11][12] For a salt to dissolve, the solvation energy must overcome the lattice energy.

cluster_aqueous Aqueous Environment Salt_Solid 6-Methyl-3-azabicyclo[3.1.0]hexane HCl (Solid) Salt_Dissolved Dissolved Salt Salt_Solid->Salt_Dissolved Dissolution Protonated_Amine Protonated Amine (BH+) (More Soluble) Salt_Dissolved->Protonated_Amine Dissociation Free_Base Free Base (B) (Less Soluble) Protonated_Amine->Free_Base + OH- / - H2O (Higher pH) Free_Base->Protonated_Amine + H+ (Lower pH)

Caption: pH-Dependent Equilibrium of 6-Methyl-3-azabicyclo[3.1.0]hexane HCl in Water.

Solubility in Organic Solvents

Ionic salts like hydrochlorides generally exhibit poor solubility in non-polar or low-polarity organic solvents. This is due to the inability of these solvents to effectively solvate the charged ions. To achieve solubility in such systems, it is often necessary to convert the hydrochloride salt to its free amine form. This is typically accomplished by neutralization with a base, which removes the proton from the amine nitrogen, rendering the molecule uncharged and more compatible with organic solvents.

Experimental Determination of Solubility Profile

A systematic approach to determining the solubility profile involves two key stages: achieving equilibrium solubility and quantifying the amount of dissolved solute. The shake-flask method is the gold standard for determining equilibrium solubility.[1][13]

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

This protocol outlines the steps to determine the thermodynamic (equilibrium) solubility of 6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride in various aqueous buffers and organic solvents.

Materials and Reagents:

  • 6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride

  • Deionized water

  • pH buffers (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate)[13]

  • Selected organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification[14]

Procedure:

  • Preparation: Add an excess amount of the compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Add a known volume of each solvent (e.g., aqueous buffers, organic solvents) to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

  • Dilution: Dilute the filtrate with a suitable solvent to a concentration within the analytical method's linear range.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV.[15][16]

cluster_workflow Shake-Flask Solubility Workflow Start Start Add_Excess_Solid Add Excess Compound to Vials Start->Add_Excess_Solid Add_Solvent Add Known Volume of Solvent Add_Excess_Solid->Add_Solvent Equilibrate Equilibrate on Shaker (24-48h at constant T) Add_Solvent->Equilibrate Settle Allow Undissolved Solid to Settle Equilibrate->Settle Sample_Supernatant Withdraw Supernatant Settle->Sample_Supernatant Filter Filter through 0.45 µm Syringe Filter Sample_Supernatant->Filter Dilute Dilute Filtrate Filter->Dilute Analyze Quantify by HPLC-UV Dilute->Analyze End End Analyze->End

Caption: Experimental Workflow for Shake-Flask Solubility Determination.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely used method for quantifying the concentration of dissolved API.[14][17]

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1100 series or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV spectrophotometer at a wavelength of maximum absorbance for the compound.

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of the compound of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted filtrate samples from the solubility experiment.

  • Concentration Calculation: Using the peak areas of the samples and the calibration curve, determine the concentration of the compound in the diluted samples.

  • Solubility Calculation: Back-calculate the original concentration in the undiluted filtrate, taking into account the dilution factor. This value represents the solubility of the compound under the tested conditions.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise table for easy comparison.

Table 1: Solubility Profile of 6-Methyl-3-azabicyclo[3.1.0]hexane Hydrochloride

Solvent/BufferpHTemperature (°C)Solubility (mg/mL)
Deionized Water~725Experimental Value
0.1 M HCl1.225Experimental Value
Acetate Buffer4.525Experimental Value
Phosphate Buffer6.825Experimental Value
EthanolN/A25Experimental Value
MethanolN/A25Experimental Value
DichloromethaneN/A25Experimental Value

Interpreting this data will inform critical decisions in the drug development process. High aqueous solubility across the physiological pH range (1.2-6.8) is generally desirable for oral administration. Poor solubility may necessitate formulation strategies such as salt selection, particle size reduction, or the use of solubility-enhancing excipients.

Conversion to Free Base for Organic Reactions

For applications requiring solubility in organic solvents, such as in synthetic chemistry, converting the hydrochloride salt to the free base is a common practice.

cluster_conversion Conversion to Free Base HCl_Salt 6-Methyl-3-azabicyclo[3.1.0]hexane HCl Insoluble in DCM Base_Addition + Aqueous Base (e.g., NaHCO3) HCl_Salt->Base_Addition Free_Base_Aqueous Free Base in Aqueous Layer + NaCl Base_Addition->Free_Base_Aqueous Extraction + Organic Solvent (e.g., DCM) Free_Base_Aqueous->Extraction Free_Base_Organic Free Base in Organic Layer Soluble Extraction->Free_Base_Organic

Sources

Foundational

Role of azabicyclo[3.1.0]hexane systems in drug discovery

The Azabicyclo[3.1.0]hexane Scaffold: A Master Key for Conformational Restriction in Drug Design Executive Summary: The Thermodynamics of Rigidity In modern medicinal chemistry, the "lock-and-key" metaphor has evolved in...

Author: BenchChem Technical Support Team. Date: February 2026

The Azabicyclo[3.1.0]hexane Scaffold: A Master Key for Conformational Restriction in Drug Design

Executive Summary: The Thermodynamics of Rigidity

In modern medicinal chemistry, the "lock-and-key" metaphor has evolved into a thermodynamic battle between enthalpy and entropy.[1][2] Flexible molecules pay a high entropic penalty (


) upon binding to a protein target. The azabicyclo[3.1.0]hexane  system represents a premier strategy to pre-organize ligands into their bioactive conformations, effectively "pre-paying" this entropic cost.

This guide analyzes the azabicyclo[3.1.0]hexane scaffold not merely as a structural curiosity, but as a functional tool for:

  • Bioisosterism: Replacing piperidine, pyrrolidine, or cyclohexane rings to improve metabolic stability and selectivity.

  • Vector Control: Precisely orienting hydrogen bond donors/acceptors (HBDA) in 3D space via the rigid "boat" or "chair" puckering of the fused cyclopropane.

  • Chemical Diversity: Serving as a template for Triple Reuptake Inhibitors (TRIs), antibiotics, and peptide mimetics.

Structural Classes & Stereochemical Control

The azabicyclo[3.1.0]hexane system exists primarily in two regioisomeric forms relevant to drug discovery. Understanding the distinction is critical for target selection.

2-Azabicyclo[3.1.0]hexane: The Proline Surrogate[1][2]
  • Core Utility: Peptide mimetics.

  • Mechanism: This scaffold acts as a methanoproline . By fusing a cyclopropane ring across the C3-C4 or C4-C5 bond of proline, the ring pucker is locked.[1][2]

    • Endo/Exo isomers dictate the

      
       and 
      
      
      
      torsion angles of the peptide backbone, forcing specific secondary structures (e.g., Poly-L-proline Type II helices).[3]
  • Application: Used to stabilize ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -turns in peptidomimetics, preventing proteolysis while maintaining receptor affinity.[1]
    
3-Azabicyclo[3.1.0]hexane: The Piperidine/GABA Mimic[1]
  • Core Utility: CNS ligands (GPCRs, Transporters) and Antibacterials.

  • Mechanism: This system forces the nitrogen lone pair into a specific vector. Unlike a flexible piperidine chair that flips, the 3-azabicyclo[3.1.0]hexane is conformationally locked.

  • Key Drug: Trovafloxacin (Antibiotic) and Bicifadine (Analgesic).

  • The "Magic Methyl" Effect: In a study of

    
    -opioid receptor antagonists, the addition of a single methyl group to the C1 position of a 3-azabicyclo[3.1.0]hexane core resulted in a 35-fold improvement in binding affinity .[4] This illustrates the scaffold's ability to exploit small hydrophobic pockets when rigidly positioned [1].
    

Detailed Synthetic Methodologies

We focus on two authoritative routes: the Kulinkovich-de Meijere reaction for general amine synthesis and the Diazoacetate Cycloaddition for the Trovafloxacin side chain.

Protocol A: The Kulinkovich-de Meijere Reaction

This titanium-mediated reaction is the gold standard for converting amides directly into cyclopropylamines (aminocyclopropanes).[1][2]

  • Reagents:

    
    , Grignard reagent (
    
    
    
    or
    
    
    ), N,N-dialkylamide.[3]
  • Mechanism:

    • Ligand exchange on Ti generates a titanacyclopropane intermediate.

    • Insertion of the amide carbonyl into the Ti-C bond.

    • Intramolecular nucleophilic attack and ring closure.

  • Why use this? It allows for the one-step construction of the bicyclic core from simple lactams or amino acid derivatives.

Protocol B: 1,3-Dipolar Cycloaddition (Trovafloxacin Route)

This method was scaled for the commercial production of the (1ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


,5

,6

)-6-amino-3-azabicyclo[3.1.0]hexane side chain.[1]

Step-by-Step Methodology:

  • Starting Material: N-Benzylmaleimide or N-Cbz-3-pyrroline.[1][2]

  • Cycloaddition:

    • React N-Cbz-3-pyrroline with Ethyl Diazoacetate (EDA) .[1][2]

    • Catalyst:

      
       or Copper bronze (classic).
      
    • Conditions: Slow addition of EDA to prevent dimerization. Reflux in Toluene or DCM.

    • Product: A mixture of exo and endo bicyclic esters.

  • Hydrolysis & Curtius Rearrangement:

    • Hydrolyze the ester to the carboxylic acid (

      
      , THF/H2O).
      
    • Convert acid to acyl azide (

      
      , 
      
      
      
      ).
    • Thermal rearrangement to isocyanate, followed by hydrolysis to the amine.

  • Resolution:

    • The drug requires the (1R, 5S) enantiomer. Resolution is achieved via crystallization with a chiral acid (e.g., L-tartaric acid) or enzymatic resolution.[1][3]

Data Summary of Trovafloxacin Side Chain Synthesis:

ParameterValueNotes
Precursor N-Cbz-3-pyrrolineCommercially available
Key Reagent Ethyl DiazoacetateHazardous; requires slow addition
Selectivity Exo isomer favoredThermodynamic control
Yield ~45-60% (Step 1)Dependent on catalyst efficiency
Chirality (1R, 5S)Required for gyrase inhibition

Case Study: Bicifadine and Triple Reuptake Inhibition

Bicifadine (1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane) exemplifies the power of this scaffold in CNS drug discovery.[1][2] It functions as a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI).[1][2][5]

  • Structural Logic: The phenyl ring at C1 is locked relative to the nitrogen. In flexible analogs (like phenethylamines), the side chain can rotate. Here, the vector between the aromatic centroid and the basic nitrogen is fixed, optimizing the fit into the orthosteric site of the transporters (SERT, NET, DAT).

  • Pharmacology:

    • NET IC50: 55 nM[6]

    • SERT IC50: 117 nM[6]

    • DAT IC50: 910 nM[6]

    • Note: The 1:2 ratio of NET:SERT inhibition is ideal for analgesia without the addictive potential associated with high DAT occupancy [2].

Visualization: Bicifadine Mechanism of Action

Bicifadine_MOA cluster_Transporters Monoamine Transporters Bicifadine Bicifadine (3-azabicyclo[3.1.0]hexane) NET NET (Norepinephrine) Bicifadine->NET Inhibits (IC50: 55nM) SERT SERT (Serotonin) Bicifadine->SERT Inhibits (IC50: 117nM) DAT DAT (Dopamine) Bicifadine->DAT Weak Inhibition (IC50: 910nM) Synapse Synaptic Cleft Effect Increased Neurotransmitter Availability Synapse->Effect Accumulation NET->Synapse Blocks Reuptake SERT->Synapse Blocks Reuptake Outcome Analgesia (Pain Relief) Effect->Outcome Descending Pathway Modulation

Figure 1: Mechanism of action for Bicifadine, highlighting the balanced inhibition profile enabled by the rigid azabicyclo scaffold.[1][2][3]

Synthetic Workflow Visualization

The following diagram outlines the critical path for synthesizing the 6-amino-3-azabicyclo[3.1.0]hexane core used in Trovafloxacin.

Synthesis_Workflow Start N-Cbz-3-pyrroline Intermediate1 Bicyclic Ester (Exo/Endo Mix) Start->Intermediate1 1,3-Dipolar Cycloaddition Reagent Ethyl Diazoacetate + Rh2(OAc)4 Reagent->Intermediate1 Step2 1. Hydrolysis (LiOH) 2. Curtius Rearrangement (DPPA) Intermediate1->Step2 Intermediate2 Bicyclic Isocyanate Step2->Intermediate2 Step3 Acid Hydrolysis Intermediate2->Step3 Final 6-Amino-3-azabicyclo[3.1.0]hexane (Racemic) Step3->Final Resolution Chiral Resolution (L-Tartaric Acid) Final->Resolution Drug Active Scaffold (1R, 5S) Resolution->Drug Crystallization

Figure 2: Synthetic route to the Trovafloxacin side chain, utilizing diazoacetate cycloaddition and Curtius rearrangement.

References

  • Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. Lunn, G., et al. Bioorganic & Medicinal Chemistry Letters, 2011.[3][4]

  • Characterization of the Antinociceptive Actions of Bicifadine in Models of Acute, Persistent, and Chronic Pain. Basile, A.S., et al. Journal of Pharmacology and Experimental Therapeutics, 2007.[6]

  • Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives. Journal of the Chemical Society, Perkin Transactions 1.

  • Bicifadine. Wikipedia.

  • Poly-L-proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. Journal of Organic Chemistry.

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of Bicyclic Amine Hydrochloride Salts

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Introduction Bicyclic amines, characterized by their rigid, three-dimensional structures, are increasingly vital scaffolds in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclic amines, characterized by their rigid, three-dimensional structures, are increasingly vital scaffolds in modern medicinal chemistry.[1][2][3] Their conformational constraint can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties in drug candidates.[4][5] To facilitate their use as active pharmaceutical ingredients (APIs), these basic compounds are frequently converted into hydrochloride (HCl) salts. This conversion typically improves aqueous solubility, dissolution rate, and chemical stability, which are critical for consistent bioavailability and manufacturability.[6][7]

However, the solid-state properties of these salts are complex. The same API can exist in multiple crystalline forms, a phenomenon known as polymorphism.[8][9] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, and stability.[10][11] A metastable form, while kinetically stable under certain conditions, can convert to a more thermodynamically stable form over time, potentially altering the drug product's efficacy and safety.[12] This was famously observed with the HIV protease inhibitor ritonavir, where the appearance of a more stable, less soluble polymorph after the drug was marketed led to a formulation crisis.[9]

Therefore, a thorough understanding and characterization of the thermodynamic stability of bicyclic amine hydrochloride salts are not merely academic exercises; they are fundamental to selecting the optimal solid form for drug development, ensuring product quality, and meeting regulatory requirements.[13][14] This guide provides a comprehensive overview of the principles governing the thermodynamic stability of these salts, the experimental techniques used for their assessment, and the practical implications for pharmaceutical development.

Fundamentals of Thermodynamic Stability in Pharmaceutical Salts

In the context of pharmaceutical solids, thermodynamic stability refers to the relative free energy of different solid forms of a compound under a given set of conditions (temperature, pressure, and humidity). The most stable form is the one with the lowest Gibbs free energy (G). Any other form is considered "metastable" relative to this most stable form.

The relationship between Gibbs free energy, enthalpy (H), and entropy (S) is given by the equation:

ΔG = ΔH - TΔS

  • Enthalpy (ΔH) represents the heat content of the system and is related to the strength of the intermolecular interactions within the crystal lattice. A more stable crystal lattice will have stronger interactions and a lower (more negative) enthalpy.

  • Entropy (ΔS) is a measure of the disorder or randomness of the system.

  • Temperature (T) influences the entropic contribution to the free energy.

The thermodynamically stable form of a drug is generally chosen for development because it is the least likely to change its physical form during manufacturing and storage, ensuring consistent product performance and shelf life.[13][15]

Polymorphism and Solvatomorphism

A critical aspect of thermodynamic stability is the phenomenon of polymorphism, where a compound can exist in multiple crystalline arrangements.[8] These polymorphs have the same chemical composition but different crystal lattice structures. This difference in packing can lead to significant variations in physical properties like melting point, solubility, and dissolution rate.[10][16]

Closely related is solvatomorphism, where the API crystallizes with molecules of the solvent incorporated into the crystal lattice. When the solvent is water, these forms are called hydrates.[9] Hydrates can have very different stability profiles compared to their anhydrous counterparts, and their formation is often dependent on the relative humidity of the environment.[9][17]

Factors Influencing the Thermodynamic Stability of Bicyclic Amine Hydrochloride Salts

The stability of a bicyclic amine HCl salt is a delicate balance of intrinsic molecular properties and extrinsic factors related to its crystal packing and environment.

Intrinsic Factors (Molecular Structure)
  • Rigidity and Strain of the Bicyclic System: The inherent conformational rigidity of bicyclic systems, such as those found in bicyclo[1.1.1]pentylamines (BCPAs) or bicyclo[2.2.2]octanes, significantly influences how the molecules pack in a crystal lattice.[2][5] Higher ring strain can affect the molecule's geometry and its ability to form optimal intermolecular interactions.

  • Nature and Position of Substituents: The type and location of functional groups on the bicyclic scaffold can dramatically alter crystal packing through steric hindrance or by introducing new hydrogen bonding sites. This can lead to the formation of different, and potentially more stable, polymorphs.

  • Basicity (pKa) of the Amine: The pKa of the bicyclic amine is a crucial factor. For a stable salt to form, there must be a significant difference between the pKa of the amine and the pKa of the counter-ion (hydrochloric acid). A commonly accepted rule of thumb is a ΔpKa (pKa of the base - pKa of the acid) of greater than 2 to 3 units to ensure complete proton transfer and the formation of a true salt rather than a cocrystal.[9][18]

Extrinsic Factors (Crystal Lattice and Environment)
  • Lattice Energy: This is the energy released when gaseous ions come together to form a solid ionic crystal.[19] It is a direct measure of the strength of the electrostatic forces holding the crystal together.[20][21] Higher lattice energy corresponds to a more stable crystal.[19] Key factors influencing lattice energy are:

    • Ionic Charge: Higher charges on the ions lead to stronger attractions and greater lattice energy.[22][23]

    • Ionic Radius: Smaller ions can get closer together, resulting in stronger attractions and higher lattice energy.[20][21][23]

  • Intermolecular Interactions: The arrangement of molecules in the crystal lattice is stabilized by a network of non-covalent interactions, including:

    • Hydrogen Bonding: In hydrochloride salts, the protonated amine (R₃N⁺-H) acts as a strong hydrogen bond donor, while the chloride anion (Cl⁻) is an effective hydrogen bond acceptor. These interactions are fundamental to the stability of the crystal structure.

    • Van der Waals Forces: These weaker, non-specific interactions also contribute significantly to the overall lattice energy.

  • Solvation/Hydration: The presence of solvent molecules, particularly water, can profoundly impact stability. Hydrates can be more or less stable than the anhydrous form depending on temperature and relative humidity.[9] The formation of a stable hydrate can prevent the formation of a desired anhydrous form.[17]

  • pH and the Common Ion Effect: In an aqueous environment, the stability of the salt can be influenced by pH. For a salt of a weak base like a bicyclic amine, lowering the pH (increasing H⁺ concentration) can suppress dissociation. Conversely, adding a source of chloride ions (the common-ion effect) can decrease the salt's solubility.[24][25]

Experimental Assessment of Thermodynamic Stability

A multi-pronged approach using several analytical techniques is essential for a comprehensive assessment of thermodynamic stability.[12] The most commonly used methods include thermal analysis, X-ray diffraction, and solubility studies.[15][26]

Core Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solid-state stability of a new bicyclic amine hydrochloride salt.

G cluster_0 Initial Characterization cluster_1 Polymorph & Solvate Screening cluster_2 Form Identification & Stability Assessment cluster_3 Final Form Selection API Bicyclic Amine HCl Salt DSC_TGA DSC / TGA Screening API->DSC_TGA Initial thermal profile PXRD_Initial Initial PXRD Analysis API->PXRD_Initial Initial crystal form Screening Systematic Crystallization (Varying Solvents, Temps, etc.) PXRD_Initial->Screening Guides screening strategy PXRD_ID PXRD Identification of New Forms Screening->PXRD_ID Characterize new solids Slurry Competitive Slurry Conversion Experiments Decision Select Thermodynamically Stable Form for Development Slurry->Decision Identifies most stable form PXRD_ID->Slurry Input forms for competition Thermal_Analysis Detailed Thermal Analysis (DSC, TGA, Hot-Stage Microscopy) PXRD_ID->Thermal_Analysis Assess thermal stability Hygroscopicity Hygroscopicity Testing (DVS) PXRD_ID->Hygroscopicity Assess moisture stability Thermal_Analysis->Decision Hygroscopicity->Decision

Caption: Workflow for Thermodynamic Stability Assessment.

Calorimetric Techniques

Calorimetric methods measure heat flow associated with physical transitions as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique used to measure thermal events like melting, crystallization, and solid-solid phase transitions.[11][12] It provides crucial information about the melting point (Tₘ) and the enthalpy of fusion (ΔHբ) of a crystalline solid. According to Burger and Ramberger's heat of fusion rule, the polymorph with the higher melting point and higher heat of fusion is generally the more stable form at room temperature if the melting points are reasonably separated.

Step-by-Step DSC Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the bicyclic amine HCl salt into an aluminum DSC pan.

  • Sealing: Crimp the pan with a lid. For samples that may release volatiles (like hydrates), use a pinhole lid to allow for escape.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (e.g., 50 mL/min). The temperature range should encompass any expected thermal events.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[11][27] It is particularly useful for quantifying the amount of solvent or water in a crystal lattice (solvates/hydrates) and determining the decomposition temperature of the compound.[28][29]

Step-by-Step TGA Protocol:

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (ceramic or platinum).

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Analyze the TGA curve for weight loss steps. A step corresponding to the loss of water or solvent can be used to determine the stoichiometry of a hydrate or solvate. A significant weight loss at higher temperatures indicates thermal decomposition.[27][29]

Powder X-ray Diffraction (PXRD)

PXRD is the definitive technique for identifying the crystalline form of a pharmaceutical solid.[10][16] Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific crystal structure.[16] It is indispensable for distinguishing between different polymorphs, hydrates, and the amorphous form.[15]

Step-by-Step PXRD Protocol:

  • Sample Preparation: Gently grind the sample to a fine powder to minimize preferred orientation effects.

  • Mounting: Pack the powder into a sample holder.

  • Data Acquisition: Place the holder in the diffractometer. Collect the diffraction pattern over a specified range of 2θ angles (e.g., 2° to 40°) using a monochromatic X-ray source (typically Cu Kα).

  • Data Analysis: Compare the obtained diffraction pattern to reference patterns of known forms. The presence of unique peaks or a different overall pattern indicates a different solid form.[30]

Slurry Conversion Experiments

Slurry conversion is the gold standard method for determining the most thermodynamically stable polymorph at a given temperature.[17][31] The principle is that in a suspension, the less stable (more soluble) form will dissolve and the more stable (less soluble) form will crystallize out until the entire solid phase has converted to the most stable form.[31][32]

Step-by-Step Slurry Conversion Protocol:

  • Solvent Selection: Choose a solvent in which the compound has slight to moderate solubility.

  • Suspension Preparation: Add an excess of the solid form(s) to the chosen solvent in a vial to create a stirrable suspension. If multiple forms are known, a mixture can be used to accelerate the conversion.[31]

  • Equilibration: Agitate the vial at a constant temperature for an extended period (days to weeks) to allow the system to reach thermodynamic equilibrium.

  • Sampling: Periodically, withdraw a small amount of the slurry.

  • Analysis: Separate the solid from the liquid and analyze the solid phase by PXRD to monitor the conversion. The experiment is complete when the PXRD pattern no longer changes over time. The final form present is the most stable form under those conditions.

Data Interpretation and Visualization

Energetic Relationships Between Polymorphs

The thermodynamic relationship between two polymorphs can be either monotropic or enantiotropic.

  • Monotropic: One polymorph is more stable than the other at all temperatures up to the melting point.

  • Enantiotropic: There is a transition temperature at which the order of stability inverts.

This relationship can be visualized with a Gibbs free energy diagram.

G Y_axis Gibbs Free Energy (G) X_axis_start->X_axis_end Temperature (T) A1 A1 A2 A2 A1->A2 Metastable Form (II) Tm_A A2->Tm_A B1 B1 B2 B2 B1->B2 Stable Form (I) Tm_B B2->Tm_B Tm_A_label Tm(II) Tm_B_label Tm(I)

Caption: Gibbs free energy diagram for a monotropic system.

Summarizing Quantitative Data

Clear presentation of data is crucial for comparing different solid forms.

Table 1: Physicochemical Properties of Hypothetical Polymorphs of a Bicyclic Amine HCl Salt

PropertyForm IForm II
Crystal System MonoclinicOrthorhombic
Melting Point (Tₘ) [DSC] 185 °C172 °C
Enthalpy of Fusion (ΔHբ) [DSC] 110 J/g95 J/g
Aqueous Solubility (25 °C) 5.2 mg/mL8.9 mg/mL
Thermodynamic Stability StableMetastable

Practical Implications in Drug Development

The selection of the most stable solid form of a bicyclic amine hydrochloride salt has far-reaching consequences:

  • Bioavailability: Since the thermodynamically stable form is typically the least soluble, its selection might necessitate enabling formulation strategies to ensure adequate drug absorption.[12][33]

  • Manufacturability: Uncontrolled polymorphic conversions during manufacturing processes like milling or granulation can lead to batch failures and inconsistent product quality.[11]

  • Shelf-Life and Storage: The chosen form must remain stable throughout the product's shelf-life under the recommended storage conditions.[26][34] A conversion to a different form on storage could alter the drug's performance.

  • Intellectual Property: Discovering and patenting the most stable polymorph of an API is a critical part of life-cycle management, as it can provide a significant competitive advantage.[13][35]

Conclusion

The thermodynamic stability of bicyclic amine hydrochloride salts is a critical quality attribute that must be thoroughly investigated during pharmaceutical development. The interplay of molecular structure, crystal packing forces, and environmental factors creates a complex polymorphic landscape. A systematic approach employing a suite of analytical techniques, including DSC, TGA, PXRD, and slurry conversion experiments, is essential to identify the most thermodynamically stable form. This rigorous, data-driven process ensures the selection of a solid form with consistent and predictable physicochemical properties, which is fundamental to developing a safe, effective, and robust drug product.

References
  • Recent Advances in Solid-State Analysis of Pharmaceuticals. (2018). Bentham Science. Available at: [Link]

  • X-ray Powder Diffraction in Drug Polymorph Analysis. (2025). Creative Biostructure. Available at: [Link]

  • Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. (2022). Improved Pharma. Available at: [Link]

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography. (n.d.). Lab Manager. Available at: [Link]

  • Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? (2025). Solitek Pharma. Available at: [Link]

  • Structural Studies of Active Pharmaceutical Ingredients: Polymorphism and Solid-State Reactivity. (n.d.). Università degli Studi dell'Insubria. Available at: [Link]

  • Polymorph Screening Services. (n.d.). Spirochem. Available at: [Link]

  • Journal of Analytical & Bioanalytical Techniques - Solid State Characterization and Pharmaceutical Development. (n.d.). OMICS International. Available at: [Link]

  • Characterization of the Solid-State: Spectroscopic Techniques. (2001). PubMed. Available at: [Link]

  • Development of Bicyclic Compounds Containing a Tertiary Amine Moiety as T Cell Activators. (2025). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Characterization of Pharmaceutical Materials with Modulated DSC™. (n.d.). TA Instruments. Available at: [Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM.com. Available at: [Link]

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022). Frontiers. Available at: [Link]

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Solid-State Characterization in Drug Development and Formulation. (n.d.). Open Access Journals. Available at: [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014). Taylor & Francis Online. Available at: [Link]

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014). American Pharmaceutical Review. Available at: [Link]

  • Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Thermal Analysis of Pharmaceuticals. (n.d.). ResearchGate. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. Available at: [Link]

  • TGA Analysis in Pharmaceuticals. (2026). ResolveMass Laboratories Inc.. Available at: [Link]

  • Specialized Solid Form Screening Techniques. (2012). ACS Publications. Available at: [Link]

  • Salt Selection in Drug Development. (2021). Pharmaceutical Technology. Available at: [Link]

  • Advances in Quantitative Analytical Methods for Solid Drugs. (2024). MDPI. Available at: [Link]

  • New Bicyclic Amines: Synthesis and SARs of their Action Against the Causative Organisms of Malaria and Sleeping Sickness. (2009). Bentham Science Publishers. Available at: [Link]

  • Parts per Million Powder X-ray Diffraction. (n.d.). PMC. Available at: [Link]

  • A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso. (n.d.). Crystal Pharmatech. Available at: [Link]

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. (n.d.). ePrints Soton. Available at: [Link]

  • Lattice Energy - Explanation, Factors & Formulas. (2023). Turito. Available at: [Link]

  • Lattice energy: Definition, Importance and Factors affecting. (n.d.). Allen Overseas. Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS. Available at: [Link]

  • Polymorph Screening, Salt Selection, and Chemical Property Improvement Services. (n.d.). Triclinic Labs. Available at: [Link]

  • Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. (2021). PMC. Available at: [Link]

  • Improving the properties of active pharmaceutical ingredients by polymorph, salt and cocrystal screening. (n.d.). Mitacs. Available at: [Link]

  • The role of solvation in proton transfer reactions: implications for predicting salt/ co-crystal formation using the DpKa rule. (2022). RSC Publishing. Available at: [Link]

  • SOLID FORM SCREENING AND SELECTION. (n.d.). Triclinic Labs. Available at: [Link]

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024). LinkedIn. Available at: [Link]

  • Lattice Energy. (n.d.). BYJU'S. Available at: [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010). CHEManager. Available at: [Link]

  • ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.). ICH. Available at: [Link]

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. (2007). Pharmaceutical Technology. Available at: [Link]

  • The Physical Chemistry of Salt Screening. (2020). CatSci. Available at: [Link]

  • Factors Affecting Lattice Energy (Cambridge (CIE) A Level Chemistry): Revision Note. (2025). Save My Exams. Available at: [Link]

  • Factors Affecting Lattice Energy (23.1.5). (n.d.). CIE A-Level Chemistry Notes | TutorChase. Available at: [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). PMC. Available at: [Link]

  • Quality Guidelines. (n.d.). ICH. Available at: [Link]

  • Pharmaceutical Solid Form Screening and Selection: Which Form Emerges? (2025). Crystal Growth & Design - ACS Publications. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of 6-Methyl-3-azabicyclo[3.1.0]hexane Hydrochloride

Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold The 3-azabicyclo[3.1.0]hexane framework is a conformationally restricted saturated nitrogen heterocycle that has garnered significant attention in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold

The 3-azabicyclo[3.1.0]hexane framework is a conformationally restricted saturated nitrogen heterocycle that has garnered significant attention in medicinal chemistry and drug development.[1] Its rigid, three-dimensional structure is a valuable motif for orienting pharmacophoric elements in well-defined spatial arrangements, leading to enhanced binding affinity and selectivity for various biological targets. Compounds incorporating this scaffold have demonstrated a wide range of biological activities, including antagonism of morphine-induced antinociception, inhibition of histone deacetylases, and opioid receptor antagonism.[2] Notably, derivatives such as 6,6-dimethyl-3-azabicyclo[3.1.0]hexane are crucial intermediates in the synthesis of antiviral medications, including the hepatitis C virus protease inhibitor boceprevir and the COVID-19 therapeutic PF-07321332.[3][4][5]

This document provides a detailed guide to the synthesis of 6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride, a specific derivative of this important class of compounds. While direct, peer-reviewed protocols for this exact mono-methylated analogue are not extensively published, a robust and adaptable synthetic strategy can be derived from the well-established synthesis of the closely related 6,6-dimethyl-3-azabicyclo[3.1.0]hexane. The protocols detailed herein are based on a logical adaptation of these proven methods, with a focus on explaining the underlying chemical principles and experimental considerations.

Proposed Synthetic Strategy: A Multi-Step Approach

The proposed synthesis of 6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride commences with the construction of a suitable precursor, 3-benzyl-6-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione, followed by a two-step reduction and deprotection sequence, and culminating in the formation of the hydrochloride salt. This approach is adapted from established procedures for the 6,6-dimethyl analogue, which involve the reduction of a dione intermediate.[6][7]

The overall synthetic workflow can be visualized as follows:

G cluster_0 Part 1: Dione Formation (Hypothetical) cluster_1 Part 2: Reduction & Deprotection cluster_2 Part 3: Salt Formation A Starting Materials (e.g., Methylated Maleimide Derivative) B 3-Benzyl-6-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione A->B Cyclopropanation C Reduction of Dione B->C NaBH4 / BF3.Et2O or H2SO4 D Debenzylation C->D e.g., Catalytic Hydrogenation E 6-Methyl-3-azabicyclo[3.1.0]hexane (Free Base) D->E F 6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride (Final Product) E->F Methanolic HCl

Caption: Proposed synthetic workflow for 6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride.

Part 1: Synthesis of 3-Benzyl-6-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione (Precursor)

The initial step involves the synthesis of the key dione intermediate. This can be achieved through various methods, with a common approach being the cyclopropanation of a substituted maleimide. For the purpose of this protocol, we will assume the availability of 3-benzyl-6-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione as the starting material for the subsequent reduction steps. The synthesis of such precursors often involves the reaction of a maleimide with a suitable carbene or carbene equivalent.

Part 2: Reduction and Deprotection to Yield 6-Methyl-3-azabicyclo[3.1.0]hexane

This phase focuses on the complete reduction of the dione functionality and the removal of the nitrogen-protecting group. The use of a benzyl group is strategic as it can be cleaved under relatively mild hydrogenolysis conditions.

Protocol 1: Reduction of 3-Benzyl-6-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione

This protocol is adapted from the reduction of the analogous 6,6-dimethyl-3-benzyl-2,4-dione.[6] The combination of sodium borohydride with a Lewis acid like boron trifluoride etherate or a Brønsted acid like sulfuric acid generates a more powerful reducing agent capable of reducing the amide carbonyls.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Example Mass/Volume
3-Benzyl-6-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione(Calculated)10.0(Calculated)
Sodium Borohydride (NaBH₄)37.8332.01.21 g
Boron Trifluoride Etherate (BF₃·Et₂O)141.9332.04.0 mL
Dry Tetrahydrofuran (THF)--100 mL
Toluene--As needed
Deionized Water--As needed
Saturated Sodium Bicarbonate Solution--As needed
Brine--As needed
Anhydrous Sodium Sulfate--As needed

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend 3-benzyl-6-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione (10.0 mmol) in dry THF (100 mL).

  • Cooling: Cool the suspension to between -30°C and -20°C using a dry ice/acetone bath.

  • Addition of Reducing Agent: To the well-stirred suspension, add sodium borohydride (1.21 g, 32.0 mmol) portion-wise, ensuring the temperature remains below -20°C.

  • Addition of Lewis Acid: Slowly add boron trifluoride etherate (4.0 mL, 32.0 mmol) dropwise to the reaction mixture, maintaining the temperature between -30°C and -20°C.

  • Reaction Progression: After the addition is complete, gradually warm the reaction mixture to 40-50°C and stir for 7-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup:

    • Cool the reaction mixture to 0°C.

    • Carefully quench the reaction by the slow addition of water.

    • Distill off the THF under reduced pressure.

    • Add toluene to the residue and distill again to remove any residual THF.

    • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-benzyl-6-methyl-3-azabicyclo[3.1.0]hexane.

Causality and Experimental Insights:

  • Why dry THF? Sodium borohydride reacts with protic solvents like water and alcohols. Anhydrous conditions are crucial for the efficiency of the reduction.

  • Why low temperature? The reaction of sodium borohydride with BF₃·Et₂O is exothermic. Low-temperature addition controls the reaction rate and prevents side reactions.

  • Why BF₃·Et₂O? Boron trifluoride etherate activates the carbonyl groups of the dione, making them more susceptible to hydride attack from sodium borohydride.

  • Why work up with sodium bicarbonate? The workup with a mild base neutralizes any remaining acidic species and helps in the extraction of the product into the organic phase.

Protocol 2: Debenzylation to 6-Methyl-3-azabicyclo[3.1.0]hexane

Catalytic hydrogenation is a standard and effective method for the removal of a benzyl protecting group from a nitrogen atom.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Example Mass/Volume
Crude 3-Benzyl-6-methyl-3-azabicyclo[3.1.0]hexane(Calculated)~10.0(From previous step)
Palladium on Carbon (10% Pd/C)-Catalytic~10-20 mol%
Methanol--100 mL
Hydrogen Gas (H₂)--Balloon or Parr shaker

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the crude 3-benzyl-6-methyl-3-azabicyclo[3.1.0]hexane in methanol (100 mL) in a suitable hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (10-20 mol%) to the solution.

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry completely in the air.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 6-methyl-3-azabicyclo[3.1.0]hexane as a free base.

Causality and Experimental Insights:

  • Why Pd/C? Palladium on carbon is a highly effective and widely used catalyst for the hydrogenolysis of benzyl groups.

  • Why Methanol? Methanol is a common solvent for hydrogenations as it is relatively inert and solubilizes a wide range of organic compounds.

  • Why Celite filtration? The fine particles of the palladium catalyst can be difficult to remove by standard filtration. A pad of Celite provides a fine filtration medium to ensure complete removal of the catalyst.

Part 3: Formation of 6-Methyl-3-azabicyclo[3.1.0]hexane Hydrochloride

The final step is the conversion of the free base into its more stable and handleable hydrochloride salt.

Protocol 3: Hydrochloride Salt Formation

This protocol is a standard procedure for the formation of hydrochloride salts of amines.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Example Mass/Volume
Crude 6-Methyl-3-azabicyclo[3.1.0]hexane(Calculated)~10.0(From previous step)
Methanolic HCl (e.g., 1.25 M)-StoichiometricAs needed
Diethyl Ether--As needed

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude 6-methyl-3-azabicyclo[3.1.0]hexane in a minimal amount of a suitable solvent like diethyl ether or methanol.

  • Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount of methanolic HCl dropwise with stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to an hour to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the solid with cold diethyl ether to remove any impurities. Dry the product under vacuum to yield 6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride.

Causality and Experimental Insights:

  • Why methanolic HCl? Using a solution of HCl in an organic solvent allows for the controlled protonation of the amine and precipitation of the salt from the organic medium.

  • Why cold conditions? The solubility of the hydrochloride salt is typically lower at reduced temperatures, which promotes higher recovery of the product.

  • Why wash with diethyl ether? Diethyl ether is a good solvent for many organic impurities but a poor solvent for the ionic hydrochloride salt, making it an effective washing solvent.

Alternative Synthetic Routes: An Overview

While the dione reduction method is robust, other modern synthetic strategies for constructing the 3-azabicyclo[3.1.0]hexane core are worth noting for their elegance and potential for stereocontrol.

G cluster_0 Catalytic Cyclopropanation cluster_1 1,3-Dipolar Cycloaddition A Allylic Amine / Diazoacetate B 3-Azabicyclo[3.1.0]hexane derivative A->B Rh(II) or Ru(II) catalyst C Azomethine Ylide E 3-Azabicyclo[3.1.0]hexane derivative C->E D Cyclopropene D->E

Sources

Application

Application Note: A Practical Guide to Reductive Amination with 6-Methyl-3-azabicyclo[3.1.0]hexane for Novel Amine Scaffolds

Introduction: The Strategic Value of Constrained Bicyclic Amines Reductive amination is a cornerstone of modern medicinal chemistry, providing a robust and versatile method for synthesizing secondary and tertiary amines...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Constrained Bicyclic Amines

Reductive amination is a cornerstone of modern medicinal chemistry, providing a robust and versatile method for synthesizing secondary and tertiary amines by forming critical carbon-nitrogen bonds.[1][2] This reaction is fundamental in drug discovery, where nitrogen-containing compounds are prevalent due to their ability to engage in key biological interactions.[3]

The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a highly valuable structural motif. Its rigid, three-dimensional architecture offers a distinct advantage over flat, aromatic rings by enabling more precise spatial orientation of substituents, which can lead to improved target affinity and selectivity.[4][5] Molecules incorporating this framework often exhibit enhanced metabolic stability and favorable physicochemical properties. The specific derivative, 6-Methyl-3-azabicyclo[3.1.0]hexane, further refines these properties, making it an attractive building block for creating novel chemical entities with therapeutic potential.[6] This guide provides a comprehensive technical overview and a detailed protocol for the effective use of this amine in reductive amination.

The Chemistry: Mechanism and Deliberate Reagent Selection

The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that chemoselectively reduces the iminium ion intermediate over the starting carbonyl compound.[7]

Reaction Mechanism

The reaction proceeds in two primary stages within the same pot:

  • Iminium Ion Formation: The secondary amine, 6-Methyl-3-azabicyclo[3.1.0]hexane, performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient iminium ion. This step is often catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen to increase its electrophilicity.[8][9][10]

  • Hydride Reduction: A mild hydride-donating reagent then selectively reduces the electrophilic iminium ion to yield the final tertiary amine product.[11]

Diagram: General Mechanism of Reductive Amination

Caption: Mechanism of one-pot reductive amination.

Superiority of Sodium Triacetoxyborohydride (STAB)

For this transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice over harsher reducing agents like sodium borohydride (NaBH₄) or the more toxic sodium cyanoborohydride (NaBH₃CN).[1][12]

Key Advantages of STAB:

  • Chemoselectivity: STAB is a mild and sterically hindered reducing agent.[13] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it incapable of reducing most aldehydes and ketones but highly effective at reducing the protonated iminium ion intermediate.[7][12] This prevents the formation of alcohol side-products.

  • Operational Simplicity: Its selectivity allows for a "one-pot" procedure where the amine, carbonyl, and reducing agent are all combined, streamlining the workflow.[12]

  • Safety Profile: STAB is safer to handle and does not produce toxic cyanide byproducts, a significant drawback of NaBH₃CN.[7][14]

  • Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, including esters, nitriles, and nitro groups, which might be reduced by stronger agents.[15][16]

Detailed Experimental Protocol

This protocol provides a general procedure for the reductive amination of a representative aldehyde with 6-Methyl-3-azabicyclo[3.1.0]hexane. It should be adapted based on the specific reactivity of the carbonyl substrate.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
6-Methyl-3-azabicyclo[3.1.0]hexane≥95%(e.g., Enamine, Sigma-Aldrich)Store under inert gas.
Aldehyde or KetoneReagentVariousEnsure high purity.
Sodium Triacetoxyborohydride (STAB)ReagentVariousMoisture-sensitive; handle under N₂.[14][17]
1,2-Dichloroethane (DCE)AnhydrousVariousPreferred solvent.[15][16] THF is an alternative.[18]
Acetic Acid (AcOH)GlacialVariousOptional catalyst, especially for ketones.[16]
Saturated NaHCO₃ solutionACSLab PreparedFor workup.
BrineACSLab PreparedFor workup.
Anhydrous MgSO₄ or Na₂SO₄ACSVariousFor drying organic layer.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the aldehyde or ketone (1.0 equiv).

  • Solvent and Amine Addition: Dissolve the carbonyl compound in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1–0.5 M. Add 6-Methyl-3-azabicyclo[3.1.0]hexane (1.0–1.2 equiv).

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. For less reactive ketones, 1-2 equivalents of glacial acetic acid can be added to catalyze imine formation.[15][19]

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.3–1.6 equiv) portion-wise over 5-10 minutes.[15] A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the consumption of the limiting reagent by thin-layer chromatography (TLC) or LC-MS.

  • Workup (Quenching): Once the reaction is complete, carefully quench by slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with dichloromethane (DCM) or ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, a tertiary amine, is often basic and may require specialized purification techniques. Purification by flash column chromatography on silica gel is common. To prevent streaking and improve separation, the silica can be pre-treated with triethylamine, or a small percentage (0.5-1%) of triethylamine or ammonia in methanol can be added to the eluent system.[20][21] Amine-functionalized silica is also an excellent alternative stationary phase.[22][23]

Diagram: Experimental Workflow

G A 1. Setup Combine Carbonyl & Amine in anhydrous DCE under N₂ B 2. Iminium Formation Stir 20-30 min at RT (Optional: Add AcOH) A->B C 3. Reduction Add STAB portion-wise B->C D 4. Reaction Stir 2-24h at RT Monitor by TLC/LC-MS C->D E 5. Quench Add sat. NaHCO₃ (aq) D->E F 6. Extraction Separate layers, extract aqueous with DCM E->F G 7. Wash & Dry Combine organics, wash with brine, dry (Na₂SO₄) F->G H 8. Concentrate Remove solvent in vacuo G->H I 9. Purify Flash Chromatography (Amine-modified conditions) H->I J Final Product Characterize (NMR, HRMS) I->J

Caption: Step-by-step experimental workflow for reductive amination.

Optimization and Troubleshooting

Problem Potential Cause Suggested Solution
Reaction is sluggish or incomplete Poor iminium ion formation.Add 1-2 equivalents of glacial acetic acid to catalyze the reaction, especially with ketones.[15]
Decomposed STAB reagent.STAB is moisture-sensitive.[7] Use a fresh bottle or a recently opened one stored in a desiccator.
Formation of alcohol byproduct Carbonyl is being reduced.This indicates the reducing agent is too strong or the iminium formation is too slow. Ensure STAB is used, not NaBH₄.[12]
Dialkylation of primary amine starting material N/A for secondary amines.If using a primary amine, a two-step procedure (imine formation in MeOH followed by NaBH₄ reduction) can prevent this.[15]
Difficult purification (streaking on TLC/column) Basic amine product strongly interacts with acidic silica gel.Use an eluent containing a competing base (e.g., 1% Et₃N in Hexane/EtOAc).[20] Alternatively, use an amine-functionalized silica column for purification.[22]

Conclusion

The reductive amination of 6-Methyl-3-azabicyclo[3.1.0]hexane using sodium triacetoxyborohydride is a highly efficient and reliable method for synthesizing novel, structurally complex tertiary amines. The protocol's mild conditions, broad functional group tolerance, and operational simplicity make it an indispensable tool for researchers in drug discovery and organic synthesis. By understanding the underlying mechanism and adhering to the procedural details outlined in this guide, scientists can effectively leverage this powerful reaction to accelerate the development of new chemical entities.

References

  • Brainly.com. What is the role of acetic acid in the reductive amination experiment? (2024). Available at: [Link]

  • OpenBU. Reductive Amination Reaction. (2011). Available at: [Link]

  • Common Organic Chemistry. Sodium Triacetoxyborohydride (STAB). Available at: [Link]

  • Organic Chemistry Tutor. Reductive Amination. Available at: [Link]

  • Myers, A. Chem 115, C-N Bond-Forming Reactions: Reductive Amination. Available at: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. (1996).
  • Chemistry Steps. Reductive Amination. (2024). Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. (1996).
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Available at: [Link]

  • Biotage. Is there an easy way to purify organic amines? (2023). Available at: [Link]

  • Common Organic Chemistry. Reductive Amination - Common Conditions. Available at: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Available at: [Link]

  • ACS Publications. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Organometallics, 60(1), 7-35. (2024).
  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]

  • WordPress.com. Purifying amines on silica. (2006). Available at: [Link]

  • RSC Publishing. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry, 15(34), 7132-7139. (2017).
  • PubMed. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091. (2008).
  • Google Patents. WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
  • Synple Chem. Application Note – Reductive Amination. Available at: [Link]

  • University of Glasgow. Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Available at: [Link]

  • Barashkova, K. A., et al. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60(1), 7-35. (2024).
  • ACS Publications. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. (2024).
  • MDPI. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 22(4), 629. (2017).
  • Thieme. Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. Synlett, 31(15), 1515-1519. (2020).
  • ResearchGate. Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)
  • Chemistry Stack Exchange. Synthesis of 6-(3-methyl)-6-azabicyclo[3.1.
  • Beilstein Journals. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 772-780. (2022).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride synthesis

Status: Operational Ticket ID: #AZA-310-YIELD Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride presents a u...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #AZA-310-YIELD Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride presents a unique set of challenges compared to its unsubstituted parent. The introduction of the C6-methyl group creates a diastereomeric variable (endo vs. exo) and significantly increases the ring strain energy.

Low yields in this workflow are rarely due to a single catastrophic failure. Instead, they typically result from the accumulation of inefficiencies in three specific phases: Carbenoid Generation , Stereochemical Erosion , and Salt Isolation .

This guide abandons generic advice to focus on the Simmons-Smith Cyclopropanation of


-Boc-3-pyrroline , the most scalable and chemically robust route for this target.

Module 1: The Cyclopropanation Step (Critical Process Parameters)

The Reaction:


-Boc-3-pyrroline + 

+ 1,1-Diiodoethane

6-Methyl-3-azabicyclo[3.1.0]hexane (

-Boc protected).
Troubleshooting Dashboard
SymptomProbable CauseTechnical Intervention
Conversion < 40% Inactive Zinc Carbenoid. 1,1-diiodoethane is less reactive than diiodomethane.Switch Reagent Order: Premix

and 1,1-diiodoethane at -10°C for 20 mins before adding the olefin. This allows the active carbenoid (

) to form.
High Start Material Oxidation of

.
Titrate

:
Commercial solutions degrade. Titrate with iodine/lithium chloride before use. If molarity is off by >10%, yields plummet logarithmically.
Exotherm Spikes Runaway Carbenoid Decomposition. Dosing Control: The carbenoid is unstable >0°C. Maintain internal temp between -10°C and -5°C during addition.
Low Exo:Endo Ratio Lack of Directing Effect. Solvent Switch: Replace DCM with DCE (1,2-Dichloroethane) or Toluene . Non-coordinating solvents enhance the steric directing effect of the Boc group, favoring the thermodynamic exo isomer.
Expert Insight: The "Hidden" Yield Killer

Unlike the standard methylene insertion (


), the ethylidene transfer (

) is highly sensitive to steric bulk.
  • The Fix: Do not use simple

    
    -Benzyl protection if stereoselectivity is your yield bottleneck. The 
    
    
    
    -Boc group provides necessary steric bulk to force the incoming carbenoid to the anti face (Exo), preventing the formation of the endo isomer which is difficult to separate and often discarded (yield loss).

Module 2: Deprotection & Salt Formation (Isolation)

The Reaction:


-Boc Intermediate + HCl 

Product

HCl

Most researchers lose 30-50% of their yield here, not in the reactor, but in the filter funnel. The hydrochloride salt of 3-azabicyclo[3.1.0]hexane is extremely hygroscopic and highly soluble in water.

Q&A: Isolation Failures

Q: My product turned into a sticky brown oil instead of a white solid. What happened? A: You likely used aqueous HCl (37%) or generated water during the reaction (e.g., using hydrated solvents).

  • The Protocol: Use anhydrous HCl in 1,4-Dioxane or Acetyl Chloride in MeOH (generates HCl in situ).

  • The Rescue: Dissolve the oil in a minimum amount of dry IPA (Isopropyl Alcohol), then slowly add

    
     (Diethyl Ether) or MTBE with vigorous stirring to induce precipitation.
    

Q: I filtered the solid, but the yield is 20%. Where is the rest? A: It is dissolved in the mother liquor. This salt has high solubility in methanol and ethanol.

  • The Fix: Switch the solvent system. Perform the deprotection in Ethyl Acetate (EtOAc) . The neutral Boc-compound dissolves in EtOAc, but the HCl salt is virtually insoluble. It will crash out quantitatively as a fine white powder.

Module 3: Visualized Workflows

Workflow 1: Optimized Synthesis Logic

SynthesisWorkflow Start Start: N-Boc-3-pyrroline ReagentPrep Prepare Carbenoid (Et2Zn + 1,1-Diiodoethane) Temp: -15°C Start->ReagentPrep Inert Atm (Ar) Reaction Cyclopropanation Solvent: DCE Time: 12h ReagentPrep->Reaction Slow Addition Quench Quench: Sat. NH4Cl (Careful: Zinc Salts) Reaction->Quench Monitor TLC Workup Extraction (DCM) & Concentration Quench->Workup Deprotection Deprotection 4M HCl in Dioxane Solvent: EtOAc Workup->Deprotection Crude Oil Isolation Filtration under N2 (Hygroscopic!) Deprotection->Isolation Precipitation Final Target: 6-Methyl-3-azabicyclo [3.1.0]hexane HCl Isolation->Final

Figure 1: The optimized process flow emphasizing anhydrous conditions and specific solvent choices (EtOAc) for salt isolation.

Workflow 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield Detected CheckPhase Identify Phase Problem->CheckPhase Phase1 Cyclopropanation CheckPhase->Phase1 Phase2 Salt Isolation CheckPhase->Phase2 CheckZn Check Et2Zn Activity Phase1->CheckZn CheckIso Check Isomer Ratio Phase1->CheckIso CheckHygro Is Product Sticky? Phase2->CheckHygro CheckML Product in Mother Liquor? Phase2->CheckML Titrate Solution: Titrate Reagent CheckZn->Titrate TempCtrl Solution: Lower Temp Switch to Toluene CheckIso->TempCtrl DrySolv Solution: Use Anhydrous HCl/Dioxane CheckHygro->DrySolv SolvSwitch Solution: Switch to EtOAc/MTBE CheckML->SolvSwitch

Figure 2: Logic tree for diagnosing yield loss. Note that "Sticky Product" is a chemical compatibility issue, not just a physical annoyance.

Module 4: Process Data & Benchmarks

Use these benchmarks to validate your intermediate steps. If your data deviates by >10%, stop and troubleshoot.

ParameterStandard ValueWhy it matters?
Reagent Equivalents 3.0 eq

/ 3.0 eq Diiodoethane
The carbenoid formation is an equilibrium; excess is required to drive conversion.
Reaction Temperature -10°C to 0°CAbove 0°C, the ethylidene carbenoid undergoes

-hydride elimination to form ethylene.
Quench pH < 8.0High pH during zinc removal can cause ring opening or emulsion formation. Use Rochelle's Salt.
Salt Stoichiometry 1.1 eq HCl (anhydrous)Excess HCl promotes degradation and makes the salt hygroscopic.

References

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1] Organic Reactions.[1][2][3]

  • Gensia Sicor Pharmaceuticals. (2004). Process for the preparation of 3-azabicyclo[3.1.0]hexane derivatives. WO2004014895A1.

  • Deng, X. M., et al. (2016). Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones: Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives. Chemical Communications.[4]

  • PubChem. (2024). Compound Summary: 3-azabicyclo[3.1.0]hexane hydrochloride. National Library of Medicine.

Sources

Optimization

Overcoming steric hindrance in 6-Methyl-3-azabicyclo[3.1.0]hexane coupling reactions

[1] Ticket ID: #AZA-310-STR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Overcoming Steric Hindrance in 6-Methyl-3-azabicyclo[3.1.0]hexane Couplings[1] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #AZA-310-STR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Overcoming Steric Hindrance in 6-Methyl-3-azabicyclo[3.1.0]hexane Couplings[1]

Executive Summary

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry (e.g., Trovafloxacin, Boceprevir intermediates), valued for its ability to constrain vectors and improve metabolic stability. However, the introduction of a 6-methyl substituent introduces severe conformational locking.

If your coupling reactions are stalling or failing, the root cause is likely the endo-6-methyl interaction , which creates a "flagpole" steric clash with the nitrogen lone pair trajectory. This guide provides a self-validating troubleshooting workflow to bypass these barriers using high-energy active esters and specific Pd-catalyst architectures.

Module 1: Diagnostic Framework (The "Why")

Before altering reagents, you must diagnose the specific steric environment. The 3-azabicyclo[3.1.0]hexane system exists in a dynamic equilibrium between "boat-like" and "chair-like" conformers.[1]

  • The Exo-Isomer: The 6-methyl group points away from the pyrrolidine ring. Steric impact is minimal. Standard coupling protocols usually suffice.[1]

  • The Endo-Isomer (The Problem): The 6-methyl group projects into the "cup" of the bicyclic system. This forces the pyrrolidine ring into a distorted conformation to relieve 1,3-diaxial-like strain, effectively shielding the nitrogen nucleophile.[1]

Decision Matrix: Selecting the Right Protocol

CouplingLogic Start START: Reaction Stalled? CheckIso Check Stereochemistry (NOESY / X-Ray) Start->CheckIso IsExo Isomer is EXO CheckIso->IsExo No methyl/H interaction IsEndo Isomer is ENDO (High Steric Bulk) CheckIso->IsEndo Strong NOE signal StdCond Standard HATU/DIPEA or Pd(OAc)2/BINAP IsExo->StdCond AmideQ Target: Amide Bond? IsEndo->AmideQ ArylationQ Target: Aryl Amine? AmideQ->ArylationQ No T3P Protocol A: T3P (50%) in EtOAc + Pyridine (No DIPEA) AmideQ->T3P Primary Choice AcylF Protocol B: Acyl Fluoride Gen. (TFFH or Cyanuric F) AmideQ->AcylF If Acid Unstable PdG4 Protocol C: Pd-G4 Precatalysts (RuPhos or BrettPhos) ArylationQ->PdG4 Buchwald-Hartwig

Figure 1: Decision tree for selecting coupling conditions based on steric analysis. Note the divergence for endo-isomers.

Module 2: Troubleshooting Amide Bond Formation

The Issue: Standard reagents (EDC, HBTU, HATU) form an active ester that is bulky. The endo-6-methyl group blocks the approach of the amine to this bulky intermediate, leading to slow kinetics and hydrolysis of the active ester.

The Solution: Use Propanephosphonic Acid Anhydride (T3P) .[2][3][4]

  • Mechanistic Advantage: T3P forms a mixed anhydride that is less sterically demanding than the tetramethyluronium salts of HATU.

  • Epimerization Control: T3P acts as an acid scavenger, reducing the risk of epimerization at the

    
    -carbon of the carboxylic acid partner.
    
Protocol A: T3P Coupling for Sterically Hindered Amines

Standard Operating Procedure (SOP-AM-04)

  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and 6-Methyl-3-azabicyclo[3.1.0]hexane (1.1 equiv) in EtOAc or 2-MeTHF (Concentration: 0.1 M).

    • Note: Avoid DMF if possible; T3P performs best in non-polar solvents where the salt byproduct precipitates or remains distinct.

  • Base Addition: Cool to 0 °C. Add Pyridine (3.0 equiv).

    • Critical: Do not use DIPEA or TEA initially.[1] Pyridine acts as a nucleophilic catalyst and a base, forming a reactive acyl-pyridinium intermediate that is highly electrophilic.[1]

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (25 °C). Stir for 2–4 hours.

  • Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO3.

Data Comparison: Coupling Reagents

ReagentConversion (2h)YieldEpimerizationNotes
HATU/DIPEA 45%40%~5%Stalls due to steric bulk of the guanidinium species.[1]
EDC/HOBt 30%25%<1%Kinetics too slow for hindered endo amines.[1]
T3P/Pyridine >95% 92% <0.5% Recommended. Fast kinetics, simple workup.[1]
TFFH (Acyl F) 90%88%~2%Good alternative if T3P fails.[1]

Module 3: Troubleshooting N-Arylation (Buchwald-Hartwig)[1]

The Issue: The endo-methyl group prevents the amine from coordinating to the Palladium center during the transmetallation/amine binding step. Standard ligands (BINAP, dppf) are too bulky and lack the electron richness to force this interaction.

The Solution: Use Dialkylbiaryl Ligands (Buchwald Ligands) , specifically RuPhos or BrettPhos .[5]

  • Why RuPhos? It is designed specifically for secondary amines.[1][5] The bulky isopropyl groups on the biaryl backbone prevent the formation of inactive Pd-dimers, while the dicyclohexylphosphine moiety is electron-rich enough to facilitate oxidative addition of aryl chlorides.

Protocol C: Pd-Catalyzed N-Arylation

Standard Operating Procedure (SOP-PD-09)

  • Catalyst Prep: Use a precatalyst to ensure 1:1 L:Pd ratio.[1] RuPhos-Pd-G4 (2-5 mol%) is the gold standard.[1]

    • Avoid: Generating catalyst in situ from Pd2(dba)3 + Ligand, as this often leads to poor active species concentration.

  • Base Selection: Use NaOtBu (1.5 equiv) or LHMDS (1.2 equiv).[1]

    • Warning: Weak bases (Carbonates) often fail with sterically hindered substrates because deprotonation of the amine-Pd complex is the rate-limiting step.[1]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1] Degas thoroughly.

  • Temperature: 80–100 °C.

    • Tip: If the aryl halide has ortho-substituents (increasing steric bulk further), increase temperature to 110 °C and switch ligand to BrettPhos , which creates a larger pocket.

Module 4: Stability & Side Reactions (The "Hidden" Failure)

The Issue: The cyclopropane ring in the [3.1.0] system is strained (~27 kcal/mol). Under strongly acidic conditions or high temperatures with Lewis Acids, ring opening can occur, leading to a dihydropyrrole or acyclic alkene.

Pathway Analysis: Acid-Catalyzed Ring Opening

Stability Substrate 6-Methyl-3-azabicyclo [3.1.0]hexane Protonation N-Protonation & Cyclopropane Activation Substrate->Protonation + H+ Acid Strong Acid / Lewis Acid (e.g., AlCl3, TFA > 60°C) Acid->Protonation RingOpen Ring Opening (Homo-Michael type) Protonation->RingOpen Strain Release Product Degradation: Alkene/Diene Derivatives RingOpen->Product

Figure 2: Risk pathway for cyclopropane ring opening.[1] Avoid strong Lewis acids during coupling.

Prevention:

  • Avoid heating >60 °C in the presence of strong acids (TFA, HCl).

  • During deprotection steps (e.g., Boc removal), use HCl in Dioxane at 0 °C rather than TFA/DCM at room temperature to minimize thermal energy available for ring opening.

Frequently Asked Questions (FAQ)

Q1: I have a mixture of endo/exo isomers. Can I separate them? A: Yes, but it is difficult. They are diastereomers, not enantiomers. Separation is best achieved via preparative HPLC on a C18 column or by crystallizing a salt (e.g., oxalate or tartrate). The exo isomer usually crystallizes more readily due to better packing.

Q2: My T3P reaction turned yellow/orange, is this normal? A: Yes. The pyridine-T3P complex can exhibit color.[1] However, if it turns dark brown/black, it indicates amine oxidation or pyridine degradation. Ensure your reaction is under an inert atmosphere (N2/Ar).

Q3: Can I use SNAr conditions (e.g., K2CO3, DMF, Heat) instead of Buchwald? A: Only if the aryl partner is highly electron-deficient (e.g., 2,4-dinitrofluorobenzene). For standard pyridines or benzenes, the endo-6-methyl steric hindrance will retard the nucleophilic attack (


-complex formation) significantly, leading to decomposition before coupling.[1] Pd-catalysis is preferred.[1]

References

  • T3P Reagent Utility: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177.

  • Buchwald Ligand Selection: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.[1]

  • Azabicyclo[3.1.0]hexane Conformation: Nyerges, M., et al. "Synthesis and conformational analysis of 3-azabicyclo[3.1.0]hexane derivatives."[1][6] Tetrahedron, 2005. (Contextual grounding on boat/chair preference).

  • Boceprevir Synthesis (Relevant Scaffold): Wu, G., et al. "Enantioselective Synthesis of the Potent HCV Protease Inhibitor Boceprevir." Angewandte Chemie Int.[1] Ed., 2012. (Demonstrates handling of the dimethyl analog). [1]

Sources

Troubleshooting

Technical Support Guide: Troubleshooting Hygroscopicity in Amine Hydrochloride Salts

Introduction: The "Hidden Trap" of HCl Salts Amine hydrochloride (HCl) salts are the workhorses of drug development, comprising nearly 50% of all salt forms on the market due to their high solubility and established safe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden Trap" of HCl Salts

Amine hydrochloride (HCl) salts are the workhorses of drug development, comprising nearly 50% of all salt forms on the market due to their high solubility and established safety profile. However, they possess a significant liability: hygroscopicity .

The chloride ion (


) is a strong hydrogen bond acceptor. In the crystal lattice, if the hydrogen bonding network is not saturated by the drug cation, the surface chloride ions will aggressively recruit water molecules from the atmosphere. This leads to deliquescence —where the solid dissolves in its own sorbed water—causing caking, chemical hydrolysis, and processing failures.

This guide moves beyond basic advice ("keep it dry") to provide a root-cause analysis and engineering solutions for stabilizing your amine HCl salts.

Module 1: Diagnosis & Characterization

Is my salt actually hygroscopic, or is it just surface adsorption?

Q: How do I definitively classify the hygroscopicity of my salt?

A: You must measure the Critical Relative Humidity (CRH) and the Sorption Isotherm using Dynamic Vapor Sorption (DVS). Do not rely on simple "benchtop" observation.

The Standard DVS Protocol

Run this cycle on a 10–20 mg sample at 25°C:

  • Drying: 0% RH for 4 hours (establishes dry mass

    
    ).
    
  • Sorption: Step 0% → 90% RH in 10% increments. (Equilibrium criterion: dm/dt < 0.002% per min).

  • Desorption: Step 90% → 0% RH.

  • Hysteresis Check: Repeat Sorption 0% → 90%.

Interpretation:

  • Deliquescence: A sharp, exponential mass gain at a specific RH (the CRH). The solid turns into a solution.

  • Amorphous Sorption: A continuous, gradual mass gain from 0% RH upwards. This indicates your sample is not fully crystalline.[1]

  • Surface Adsorption: Small (<2%) mass gain that plateaus.

European Pharmacopoeia (EP) Classification

Use the total weight gain at 80% RH (25°C) to classify your material:

ClassWeight Gain (% w/w)Implications
Non-hygroscopic < 0.2%No special handling required.
Slightly hygroscopic 0.2% – 2.0%Standard packaging (HDPE bottles) usually sufficient.
Hygroscopic 2.0% – 15.0%Requires controlled humidity suites (<40% RH) for processing.
Very Hygroscopic > 15.0%Critical Risk. Requires glove box handling and specialized formulation.

Module 2: The Mechanism (The "Why")

Understanding the interaction at the molecular level.

Q: Why does my crystalline salt turn into a puddle?

A: You have exceeded the Critical Relative Humidity (CRH) . At the CRH, the vapor pressure of water in the air equals the vapor pressure of a saturated solution of your salt. Above this point, the thermodynamic drive forces water into the lattice to form a liquid solution.

Visualizing the Failure Mode:

HygroscopicityMechanism cluster_0 Thermodynamic Outcome Atmosphere Atmospheric Moisture (Water Vapor) Surface Crystal Surface (Exposed Cl- Ions) Atmosphere->Surface Adsorption Adsorption (Water H-bonds to Cl-) Surface->Adsorption CRH_Check Is RH > CRH? Adsorption->CRH_Check Hydrate HYDRATE FORMATION (Stoichiometric Water Inclusion) Adsorption->Hydrate If Lattice Channels Accommodate Water Deliquescence DELIQUESCENCE (Lattice Collapse -> Liquid) CRH_Check->Deliquescence Yes (High Solubility Salt) SurfaceOnly Physisorption Only (Reversible) CRH_Check->SurfaceOnly No

Caption: Mechanism of moisture interaction. Deliquescence occurs when environmental RH exceeds the salt's specific CRH threshold.

Module 3: Immediate Handling & Processing

Tactical solutions for today's experiment.

Q: How do I weigh a deliquescent salt accurately?

A: Speed and barrier protection are key.

  • The "Anti-Static Gun" Trick: Static charge spreads particles, increasing surface area for moisture uptake. Use a Zero-Stat gun before weighing.

  • Gravimetric Correction: If the salt absorbs water instantly, weigh it, then immediately run a TGA (Thermogravimetric Analysis) to measure water content. Back-calculate the dry mass.

    • Formula:

      
      
      
  • Environment: If a glove box is unavailable, use a "weighing funnel" with a lid, or weigh directly into the solvent to minimize exposure time.

Q: My salt cakes in the storage bottle. How do I fix this?

A: Caking is caused by humidity cycling . If the temperature drops, the CRH drops. Moisture that was safe in the air condenses onto the crystal, dissolving a thin layer. When the temperature rises, this layer re-crystallizes, forming "liquid bridges" that fuse particles together.

  • Fix: Store in a desiccator with silica gel or

    
    .
    
  • Fix: Use packaging with a moisture vapor transmission rate (MVTR) of essentially zero (e.g., glass or foil-laminated bags, not standard LDPE).

Module 4: Engineering Solutions (Root Cause Fixes)

Strategic changes for the development pipeline.

Q: Can I change the crystallization process to reduce hygroscopicity?

A: Yes. Hygroscopicity is often driven by Amorphous Content or Crystal Habit .

1. Eliminate Amorphous Regions

Amorphous solids have no lattice energy to overcome; they absorb water continuously (absorption) rather than at a threshold (adsorption).

  • Test: Check your XRD (X-Ray Diffraction).[2][3] If you see a "halo" instead of sharp peaks, you have amorphous material.

  • Protocol: Perform a "slurry ripening" experiment. Suspend the solid in a solvent where it has low solubility (e.g., heptane or isopropyl acetate) and stir for 24–48 hours. This allows amorphous regions to dissolve and re-deposit as stable crystals.

2. Modify Crystal Habit

Needle-shaped crystals have high surface-area-to-volume ratios, exposing more surface


 ions.
  • Strategy: Switch crystallization solvents to encourage block-like or prismatic habits. Slower cooling rates generally produce lower surface area particles.

Q: When should I abandon the HCl salt entirely?

A: If the CRH is below 40% (typical lab humidity) or if the salt forms an unstable hydrate. Alternative Counterions:

  • Mesylate (

    
    ):  Often less hygroscopic but check for genotoxic impurities (mesyl esters).
    
  • Fumarate/Succinate: Non-hygroscopic, but lower solubility.

  • Sulfate: Often forms stable, non-hygroscopic hydrates.

Decision Tree for Salt Selection:

SaltSelection Start Problem: Hygroscopic HCl Salt Check_Amorphous Is sample 100% Crystalline? (Check XRD/DSC) Start->Check_Amorphous Recrystallize Recrystallize to remove amorphous content Check_Amorphous->Recrystallize No (Amorphous detected) Check_CRH Measure CRH by DVS Check_Amorphous->Check_CRH Yes (Crystalline) Recrystallize->Check_CRH High_CRH CRH > 60% Check_CRH->High_CRH Stable Low_CRH CRH < 40% Check_CRH->Low_CRH Unstable Formulation Manage via Packaging & Excipients High_CRH->Formulation Switch_Salt SWITCH SALT FORM (Mesylate, Phosphate, etc.) Low_CRH->Switch_Salt

Caption: Workflow for determining whether to engineer the current salt or switch counterions.

Module 5: Formulation Strategies

If you must use the hygroscopic salt.

Q: What excipients protect my amine HCl salt?

A: You need non-hygroscopic diluents that do not contain free water.

Excipient ClassRecommendedAvoidReason
Fillers Mannitol, Anhydrous LactoseMicrocrystalline Cellulose (MCC)MCC acts as a moisture sponge (typically 5% water). Mannitol is non-hygroscopic.
Lubricants Sodium Stearyl FumarateMagnesium StearateMg-Stearate can react with HCl salts to form MgCl2 (extremely deliquescent) and free base (disproportionation).
Glidants Hydrophobic Colloidal SilicaStandard SilicaHydrophobic grades repel moisture from the particle surface.
Q: Can coating help?

A: Yes. A polymer coat (e.g., PVA-PEG graft copolymer) creates a physical barrier.

  • Note: The coating process itself (aqueous spray) can induce deliquescence. Use organic solvent coating or dry powder coating techniques for extremely sensitive salts.

References

  • European Pharmacopoeia (Ph.[2][4][5][6] Eur.) . 5.[4][5]11. Characters Section in Monographs. (Standard for hygroscopicity classification).[2][4][6] Link

  • Newman, A. (2013). Pharmaceutical Salts and Co-crystals. Royal Society of Chemistry. (Definitive text on salt selection and counterion properties). Link

  • Surface Measurement Systems . DVS Application Note 101: Moisture Sorption Properties of Pharmaceutical Materials. (Detailed DVS protocols). Link

  • Tang, I. N., & Munkelwitz, H. R. (1993). Composition and temperature dependence of the deliquescence properties of hygroscopic aerosols. Atmospheric Environment. (Foundational physics of CRH).[7] Link

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in salt selection of new drug candidates. Pharmaceutical Technology. (Statistics on HCl salt usage and alternatives). Link

Sources

Optimization

Technical Support Center: Solubilization Strategies for 6-Methyl-3-azabicyclo[3.1.0]hexane

Case ID: SOL-3AZA-06M Subject: Troubleshooting Solubility in Non-Polar Solvents (Hexane, Heptane, Toluene) Status: Active Guide Analyst: Senior Application Scientist[1] Executive Summary You are encountering solubility d...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-3AZA-06M Subject: Troubleshooting Solubility in Non-Polar Solvents (Hexane, Heptane, Toluene) Status: Active Guide Analyst: Senior Application Scientist[1]

Executive Summary

You are encountering solubility difficulties with 6-Methyl-3-azabicyclo[3.1.0]hexane in non-polar media. This bicyclic secondary amine presents a unique solubility profile due to the tension of the [3.1.0] fused ring system and the polarity of the secondary amine (


) moiety.

The "insolubility" you observe is likely due to one of three specific physicochemical barriers:

  • Ionic Lattice Energy: You are attempting to dissolve a salt form (e.g., HCl) in a non-polar solvent.

  • Amine Aggregation: The free base is "oiling out" of aliphatic hydrocarbons (Hexane/Heptane) due to intermolecular hydrogen bonding.

  • Hydrate Formation: Trace water is causing the amine to separate from the non-polar phase.

This guide provides diagnostic steps and validated protocols to resolve these issues.

Module 1: Diagnostic & Triage

Before modifying your solvent system, confirm the state of your material.

The Solubility Decision Tree

Use the following logic flow to identify the root cause of your solubility failure.

SolubilityLogic Start START: Material is Insoluble in Non-Polar Solvent CheckForm Check Material Form Start->CheckForm IsSalt Is it a Salt? (HCl, Tartrate, TFA) CheckForm->IsSalt IsFreeBase Is it a Free Base? (Oil/Low-melt Solid) CheckForm->IsFreeBase SaltYes Yes (Salt) IsSalt->SaltYes BaseYes Yes (Free Base) IsFreeBase->BaseYes ActionSalt STOP. Salts are insoluble in Hexane/Toluene. Must Perform Free-Basing (Protocol A) or use PTC (Protocol C). SaltYes->ActionSalt CheckSolvent Which Solvent? BaseYes->CheckSolvent Aliphatic Aliphatic (Hexane/Heptane) CheckSolvent->Aliphatic Aromatic Aromatic (Toluene/Benzene) CheckSolvent->Aromatic IssueOil Issue: Oiling Out (Phase Separation) Aliphatic->IssueOil IssueAgg Issue: Aggregation/Hazing Aromatic->IssueAgg SolutionCo Apply Co-Solvent Strategy (Protocol B) IssueOil->SolutionCo IssueAgg->SolutionCo

Figure 1: Diagnostic logic flow to determine the correct solubilization protocol based on chemical form and solvent class.

Module 2: Troubleshooting Protocols

Protocol A: The "Free-Basing" Extraction

Use Case: You have the stable salt (e.g., Hydrochloride) but need the molecule dissolved in Toluene or Hexane for a reaction or analysis. Principle: Salts are ionic lattices incompatible with non-polar solvents.[1] You must deprotonate the amine to break the lattice.

ParameterSpecification
Reagent 20-25% NaOH (aq) or

(sat. aq)
Target pH > 12 (Crucial: Amine pKa is approx 10-11)
Preferred Solvent MTBE or Toluene (Avoid DCM if carrying into Hexane later)

Step-by-Step Workflow:

  • Dissolution: Dissolve the 6-Methyl-3-azabicyclo[3.1.0]hexane salt in minimum water (10 mL/g).

  • Basification: Slowly add base (NaOH) with stirring until pH > 12. The solution will turn cloudy as the free base oils out.

  • Extraction: Add Toluene (not Hexane yet). Toluene has better solubility for polar amines than Hexane.

    • Ratio: 5 mL Toluene per 1 g amine.

  • Separation: Separate the organic layer.

  • Drying: Dry over anhydrous

    
     to remove trace water (water acts as an anti-solvent in the next step).
    
  • Solvent Swap (Optional): If Hexane is strictly required, concentrate the Toluene and reconstitute in Hexane. Note: If a gum forms, see Protocol B.

Protocol B: Solving "Oiling Out" in Aliphatics

Use Case: You have the Free Base, but when you add Hexane or Heptane, it separates into a sticky oil or gum at the bottom of the flask instead of dissolving. Mechanism: The secondary amine forms intermolecular hydrogen bonds (


).[2] In strictly non-polar aliphatic solvents, these bonds are stronger than the solvent-solute interaction, causing aggregation.[1]

The "Modifier" Strategy: Do not use pure Hexane. You must "dope" the non-polar solvent with a polar modifier to disrupt hydrogen bonding.

ModifierConcentration (v/v)Effect
Triethylamine (TEA) 1 - 3%Best Choice. Scavenges protons and disrupts H-bonds without adding polarity.[1]
MTBE 5 - 10%Increases solvent polarity slightly; prevents oiling.[1]
Isopropanol (IPA) 1 - 2%Strong H-bond disruptor.[1] Use only if reactivity allows (protic).

Procedure:

  • Add the oily amine to the flask.

  • Add the Modifier (e.g., TEA) first to the amine.

  • Add the Non-Polar solvent (Hexane/Heptane) slowly with vigorous stirring.

  • Thermal Cycle: If hazing occurs, heat to 40°C until clear, then cool slowly.

Protocol C: Reaction in Non-Polar Media (Phase Transfer)

Use Case: You must perform a reaction (e.g., alkylation) in Toluene/Hexane, but you want to skip the isolation of the unstable free base. Solution: Use Phase Transfer Catalysis (PTC) to shuttle the reacting species into the non-polar layer.

Recommended Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336.[1]

PTC_Mechanism cluster_aqueous Aqueous Phase (Base) cluster_interface Interface cluster_organic Non-Polar Phase (Toluene) Salt Amine-H+ Cl- (Insoluble Salt) Deprotonation Deprotonation (Amine Free Base) Salt->Deprotonation NaOH Base NaOH PTC Q+ X- (Catalyst) Deprotonation->PTC Migration Complex [Q+ Amine-] Ion Pair PTC->Complex Transfer to Organic Product Reacted Product Complex->Product Reaction

Figure 2: Phase Transfer Catalysis allows the use of the salt form in non-polar solvents by shuttling the active species.[1]

Procedure:

  • Suspend the Amine Salt and Reagents in Toluene.

  • Add 50% NaOH (aq) (immiscible bottom layer).

  • Add 5 mol% TBAB .

  • Vigorous agitation is required. The TBAB shuttles the deprotonated amine into the Toluene layer for reaction.

FAQ: Frequently Asked Questions

Q1: I successfully extracted the free base into Hexane, but it turned cloudy upon cooling. Why? A: This is likely "Amine Hydrate" precipitation.[1] Secondary amines are hygroscopic. If your drying step (Protocol A, Step 5) was insufficient, the amine absorbed water from the air, forming an insoluble hydrate in Hexane. Fix: Redissolve in Toluene, dry with fresh


, filter, and evaporate.

Q2: Can I use Diethyl Ether instead of Hexane? A: Yes. 6-Methyl-3-azabicyclo[3.1.0]hexane is significantly more soluble in ethers (Diethyl Ether, THF, MTBE) than in alkanes because ethers can accept hydrogen bonds from the amine


.[1] If your downstream process allows, switch to MTBE.

Q3: Why does the 6-methyl group matter compared to the unsubstituted azabicyclo[3.1.0]hexane? A: The methyl group adds lipophilicity (hydrophobic character).[1] While this generally aids solubility in organics, the rigid bicyclic structure prevents the alkyl chains from freely rotating to "hide" the polar amine. Therefore, despite the methyl group, the polar interaction often dominates in aliphatic solvents [1].

References

  • PubChem. (2025).[1][3] 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride | C7H14ClN.[1][3] National Library of Medicine. [Link] (Note: Physiochemical data for the dimethyl analog serves as the closest authoritative proxy for the mono-methyl variant regarding solubility and pKa properties).[1]

  • Google Patents. (2007).[1] WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds. (Source for Protocol A: Isolation of free base from hydrochloride salt).[1]

Sources

Troubleshooting

Technical Support Center: Production of 6-Methyl-3-azabicyclo[3.1.0]hexane Hydrochloride

Welcome to the technical support center for the synthesis and scale-up of 6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this valuable pharmaceutical intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the robustness and scalability of your synthesis.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride, presented in a question-and-answer format.

Issue 1: Poor Diastereoselectivity in Cyclopropanation

Question: My cyclopropanation reaction to form the 6-methyl-3-azabicyclo[3.1.0]hexane core is resulting in a difficult-to-separate mixture of exo and endo diastereomers. How can I improve the diastereoselectivity of this step?

Answer: Achieving high diastereoselectivity is a critical challenge in the synthesis of this bicyclic system. The relative orientation of the methyl group on the cyclopropane ring significantly impacts the biological activity and physical properties of the final compound. Several factors influence the exo/endo ratio, and a systematic approach to optimization is necessary.

Root Causes and Solutions:

  • Catalyst Choice: The catalyst plays a pivotal role in dictating the stereochemical outcome of the cyclopropanation. For carbene-mediated reactions (e.g., from a diazo precursor), dirhodium(II) catalysts are often employed. The ligand environment around the rhodium center can create a steric bias that favors the formation of one diastereomer over the other.

    • Recommendation: Screen a panel of dirhodium(II) catalysts with varying ligands, such as rhodium(II) acetate, rhodium(II) octanoate, or chiral dirhodium(II) carboxylates. For related systems, specific catalysts have been shown to selectively produce either the exo or endo isomer, which can sometimes be isolated through selective hydrolysis without the need for chromatography[1].

  • Reaction Temperature: Lowering the reaction temperature can enhance the kinetic resolution between the transition states leading to the two diastereomers, often favoring the thermodynamically more stable product.

    • Recommendation: Conduct the cyclopropanation at reduced temperatures (e.g., 0 °C or -20 °C) and monitor the effect on the diastereomeric ratio. Be aware that lower temperatures will likely decrease the reaction rate, requiring longer reaction times.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the catalyst, thereby affecting the facial selectivity of the carbene addition.

    • Recommendation: Evaluate a range of solvents with varying polarities, from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., dichloromethane, THF).

Issue 2: Unfavorable Impurity Profile After Cyclopropanation

Question: I am observing several byproducts in my reaction mixture, including what appear to be C-H insertion products and dimers of the carbene precursor. How can I minimize these impurities?

Answer: The formation of byproducts in carbene-mediated reactions is a common issue, particularly when using highly reactive species like those derived from diazomethane. These side reactions not only reduce the yield of the desired product but also complicate downstream purification.

Root Causes and Solutions:

  • Carbene Reactivity: The high reactivity of carbenes can lead to indiscriminate reactions, such as insertion into C-H bonds of the substrate or solvent, or dimerization to form olefins.

    • Recommendation:

      • Slow Addition: Add the diazo compound or its precursor slowly to the reaction mixture containing the catalyst and the alkene. This maintains a low concentration of the carbene at any given time, favoring the desired intermolecular cyclopropanation over side reactions.

      • Alternative Carbene Precursors: Consider using stabilized carbene precursors or alternative cyclopropanation methods that do not involve free carbenes. The Simmons-Smith reaction, which utilizes a zinc carbenoid, is a classic example of a more controlled cyclopropanation that avoids many of the side reactions associated with diazomethane[2][3].

Issue 3: Difficulties with Final Product Isolation and Purification

Question: I am struggling to obtain pure 6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride. Direct crystallization from the reaction mixture is yielding an impure, oily product.

Answer: The isolation and purification of the final hydrochloride salt are critical for meeting the stringent purity requirements of pharmaceutical intermediates. A multi-step approach is often necessary to remove residual solvents, catalysts, and reaction byproducts.

Root Causes and Solutions:

  • Inadequate Removal of Non-basic Impurities: The crude product mixture may contain non-basic organic impurities that co-precipitate with the desired hydrochloride salt.

    • Recommendation:

      • After the final reduction or deprotection step to yield the free base, perform an aqueous workup. Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate or dilute sodium hydroxide) to remove any acidic impurities.

      • Wash with brine to remove residual water and dry the organic layer over a suitable drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Improper Crystallization Solvent System: The choice of solvent for the hydrochloride salt formation and crystallization is crucial for obtaining a crystalline solid with high purity.

    • Recommendation:

      • After obtaining the clean, dry solution of the free base, filter it to remove the drying agent.

      • Slowly add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol, ethanol, or diethyl ether) to the free base solution with stirring.

      • The ideal solvent system for crystallization should be one in which the hydrochloride salt has low solubility at room temperature but is soluble at elevated temperatures. Common solvent systems for amine hydrochlorides include isopropanol/diethyl ether, ethanol/hexanes, or acetone[4]. Experiment with different solvent combinations to find the optimal system for your product.

      • Cool the mixture slowly to promote the formation of well-defined crystals and allow for effective rejection of impurities into the mother liquor.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions involving diazo compounds for the cyclopropanation step?

A1: The use of diazo compounds, particularly diazomethane, on a large scale presents significant safety hazards due to their potential for detonation and toxicity[2]. Key considerations for safe scale-up include:

  • Thermal Stability: Diazo compounds can decompose exothermically and sometimes explosively when heated[5][6]. It is crucial to have robust temperature control and to understand the thermal decomposition profile of the specific diazo compound being used through techniques like Differential Scanning Calorimetry (DSC).

  • In-situ Generation: To avoid the isolation and handling of large quantities of diazo compounds, continuous flow processes are highly recommended. These systems generate the diazo compound in-situ and immediately consume it in the subsequent reaction, minimizing the amount of hazardous material present at any one time[7].

  • Safer Alternatives: Whenever possible, consider using safer, more stable alternatives to diazomethane. These include:

    • Trimethylsilyldiazomethane (TMSD): While still requiring careful handling, it is generally considered safer than diazomethane.

    • Weighable Diazomethane Surrogates: Compounds like imidazotetrazines can serve as solid, non-explosive precursors that release the diazo species under specific reaction conditions[8].

    • Diazo Transfer Reagents: Modern, "sulfonyl-azide-free" (SAFE) diazo transfer reagents offer a safer means of preparing diazo compounds from active methylene precursors[9][10].

Q2: My final product has the correct mass spectrum, but the NMR shows a complex mixture of isomers. What is the likely cause?

A2: This is a classic indication of a mixture of diastereomers. The 6-Methyl-3-azabicyclo[3.1.0]hexane structure has multiple stereocenters. The cyclopropanation step is the most likely source of this isomerism, leading to the formation of both exo and endo products. As discussed in the troubleshooting guide, optimizing the cyclopropanation reaction conditions (catalyst, temperature, solvent) is essential for controlling the stereochemical outcome. If a mixture is unavoidable, diastereomers can sometimes be separated by fractional crystallization of the free base or a suitable salt, or through chromatography, though the latter is less desirable for large-scale production.

Q3: How can I improve the yield of the hydrochloride salt formation and crystallization?

A3: Maximizing the yield of the final salt requires careful control over the crystallization process.

  • Stoichiometry of HCl: Ensure the addition of the correct stoichiometric amount of HCl. An excess can sometimes lead to the formation of less stable, more soluble dihydrochloride salts, while an insufficient amount will result in incomplete precipitation.

  • Solvent Selection: As mentioned previously, the choice of solvent is critical. A good anti-solvent can be used to induce precipitation, but it should be added slowly to avoid crashing out an amorphous solid, which can trap impurities.

  • Seeding: If you have a small amount of pure, crystalline product, using it to seed the crystallization can promote the formation of the desired crystal form and improve the overall yield and purity.

  • Control of Supersaturation: Avoid rapid cooling or rapid addition of anti-solvent, as this creates high supersaturation and can lead to the formation of fine particles that are difficult to filter and may have lower purity.

Section 3: Key Experimental Protocols & Data

Table 1: Comparison of Cyclopropanation Methods
MethodReagent(s)Typical CatalystKey AdvantagesKey Disadvantages
Diazo-mediated Diazomethane or Ethyl DiazoacetateRh₂(OAc)₄, Ru(II) complexesHigh reactivity, well-establishedHazardous reagents, potential for byproducts[5][11]
Simmons-Smith CH₂I₂, Zn-Cu coupleNoneSafer than diazo compounds, good for electron-rich alkenesStoichiometric zinc waste, can be sluggish
Palladium-catalyzed N-TosylhydrazonesPd(OAc)₂High yields and diastereoselectivities for specific substrates[12]Requires specific starting materials
Protocol: Scalable and Safe Cyclopropanation using a Diazomethane Surrogate

This protocol is a conceptual example based on the use of safer alternatives to diazomethane[8].

  • Reaction Setup: In a temperature-controlled reactor equipped with an overhead stirrer and an addition funnel, charge the N-protected pyrroline precursor and the appropriate catalyst (e.g., a dirhodium(II) complex) in a suitable solvent (e.g., dichloromethane or toluene).

  • Reagent Preparation: In a separate vessel, prepare a solution of the diazomethane surrogate (e.g., an imidazotetrazine) and a suitable activator (e.g., aqueous base) as per literature procedures.

  • Slow Addition: Slowly add the activated surrogate solution to the reactor over several hours while maintaining the desired reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., GC or LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction appropriately, and proceed with an aqueous workup to isolate the crude product.

Section 4: Visualizing the Workflow

Diagram: Troubleshooting Diastereoselectivity

Diastereoselectivity Troubleshooting start Poor Diastereoselectivity (Exo/Endo Mixture) catalyst Optimize Catalyst start->catalyst Primary Factor temp Adjust Temperature start->temp Secondary Factor solvent Screen Solvents start->solvent Tertiary Factor catalyst_detail Screen Rh(II) catalysts (e.g., Rh₂(OAc)₄, Rh₂(oct)₄) Consider chiral ligands catalyst->catalyst_detail outcome Improved Diastereomeric Ratio catalyst->outcome temp_detail Lower temperature (e.g., to 0°C or -20°C) Increases kinetic resolution temp->temp_detail temp->outcome solvent_detail Vary polarity (e.g., Toluene, DCM, THF) Affects catalyst/substrate conformation solvent->solvent_detail solvent->outcome

Caption: Decision tree for troubleshooting poor diastereoselectivity.

References

  • G. B. Boursalian, C. E. J. T. Spiegel, D. A. Nagib, Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. PMC. Available at: [Link]

  • H. M. L. Davies, S. J. Hedley, B. R. Shake, Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. PMC. Available at: [Link]

  • Y. Ma, S. Cheng, et al., Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation. ResearchGate. Available at: [Link]

  • D. Cantillo, C. O. Kappe, A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU. ResearchGate. Available at: [Link]

  • E. M. Danger, T. M. de la Cruz, et al., Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. PMC. Available at: [Link]

  • S. R. Goudreau, D. Marcoux, A. B. Charette, Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. (2023). Available at: [Link]

  • E. M. Danger, T. M. de la Cruz, et al., Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. (2019). Available at: [Link]

  • Simmons–Smith reagent (ICH2ZnI) is a better reagent than diazomet... Study Prep in Pearson+. Available at: [Link]

  • J. Barluenga, A. L. Suarez-Sobrino, L. A. Lopez, Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. Available at: [Link]

  • N. Yoshikawa, M. N. Masuno, Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Academia.edu. Available at: [Link]

  • F. G. West, B. G. Shearer, Novel synthesis of 3-azabicyclo[3.1.0]hexanes by unusual palladium(0)-catalyzed cyclopropanation of allenenes. PubMed. (2003). Available at: [Link]

  • M. A. Yurovskaya, A. V. Karchava, Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. Beilstein Archives. (2022). Available at: [Link]

  • Methylene, Carbenes, and Cyclopropane Synthesis. Chemistry LibreTexts. (2023). Available at: [Link]

  • A. M. P. Moquist, D. A. Nagib, A 'sulfonyl-azide-free' (SAFE) aqueous-phase diazo transfer reaction for parallel and diversity-oriented synthesis. Chemical Communications (RSC Publishing). Available at: [Link]

  • Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof. Google Patents.
  • Intrinsically safe and shelf stable diazo transfer reagent for fast synthesis of diazo compounds. Scientific Update. (2018). Available at: [Link]

  • J. Adrio, J. C. Carretero, Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. UAM. Available at: [Link]

  • M. A. Yurovskaya, A. V. Karchava, Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. (2022). Available at: [Link]

  • H. M. L. Davies, S. J. Hedley, Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 104 by iridium‐catalyzed transfer hydrogenation. ResearchGate. Available at: [Link]

  • Purification of Impure Samples by Crystallization. YouTube. (2017). Available at: [Link]

  • Purification: How To. Department of Chemistry : University of Rochester. Available at: [Link]

  • Process for the preparation of 6,6-Dimethyl-3-azabicyclo-[3.1.0]-hexane compounds utilizing bisulfite intermediate. Google Patents.
  • Y. Ma, S. Cheng, et al., Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-Catalyzed Intramolecular Cyclopropanation. ResearchGate. (2023). Available at: [Link]

  • Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Barashkova. Available at: [Link]

  • Process for the precipitation and isolation of 6,6-Dimethyl-3-Aza Bicyclo [3.1.0] Hexane-Amide compounds by controlled precipitation and pharmaceutical formulations containing same. Patent US-2008193518-A1 - PubChem. Available at: [Link]

  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride. PubChem. Available at: [Link]

  • Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. European Patent Office. (2005). Available at: [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. (2023). Available at: [Link]

  • M. A. Yurovskaya, A. V. Karchava, Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. Beilstein Journals. (2022). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride

Comprehensive Interpretation Guide: 6-Methyl-3-azabicyclo[3.1.0]hexane Hydrochloride Part 1: Executive Summary & Structural Significance The 3-azabicyclo[3.1.0]hexane scaffold is a critical "rigidified" isostere of proli...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Interpretation Guide: 6-Methyl-3-azabicyclo[3.1.0]hexane Hydrochloride

Part 1: Executive Summary & Structural Significance

The 3-azabicyclo[3.1.0]hexane scaffold is a critical "rigidified" isostere of proline, widely employed in drug discovery to lock pharmacophores into specific bioactive conformations (e.g., in HCV protease inhibitors like Boceprevir).[1] The introduction of a methyl group at the 6-position creates a stereochemical inflection point that dramatically alters the vector of the nitrogen lone pair and the overall topology of the molecule.[1]

This guide provides a comparative analysis of NMR techniques for resolving the identity of 6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride , specifically addressing the challenge of distinguishing Exo (methyl pointing away from the nitrogen ring) vs. Endo (methyl pointing toward the nitrogen ring) diastereomers.[1]

Part 2: Structural Analysis & Stereochemical Challenge

Before interpreting the spectrum, one must define the geometric relationship between the cyclopropane ring and the pyrrolidine ring.[1]

  • The Scaffold: A fused 5-membered (pyrrolidine) and 3-membered (cyclopropane) ring system.[1]

  • The Stereocenter (C6): The 6-methyl group can adopt two configurations relative to the pyrrolidine ring.[1]

    • Exo-Methyl: The methyl group is trans to the bridgehead protons (H1/H5).[1] This is generally the thermodynamically preferred isomer in synthesis (e.g., Rh-catalyzed cyclopropanation) due to steric avoidance of the N-substituent.[1]

    • Endo-Methyl: The methyl group is cis to the bridgehead protons.[1]

Visual Logic: Stereochemical Decision Tree

StereochemLogic Start Unknown Isomer 6-Methyl-3-azabicyclo[3.1.0]hexane NOE_Exp Experiment: 1D NOE or 2D NOESY Target: Methyl Group (approx 1.0 ppm) Start->NOE_Exp Result_A NOE Observed: Methyl ↔ H2/H4 (Methylene) NOE_Exp->Result_A Strong Correlation Result_B NOE Observed: H6 (Cyclopropyl) ↔ H2/H4 (Methylene) NOE_Exp->Result_B Strong Correlation Concl_A Conclusion: ENDO-Methyl (Methyl is spatially close to N-ring) Result_A->Concl_A Concl_B Conclusion: EXO-Methyl (H6 is spatially close to N-ring) Result_B->Concl_B

Figure 1: Logical workflow for stereochemical assignment using Nuclear Overhauser Effect (NOE).

Part 3: Comparative Methodologies

To ensure robust identification, we compare three analytical approaches.

Method A: Routine 1D 1H NMR (D₂O)
  • Best For: Purity check, salt stoichiometry confirmation.[1]

  • Limitation: The hydrochloride salt is highly soluble in D₂O, but the solvent peak (HDO ~4.79 ppm) often obscures key signals.[1] Furthermore, the ammonium salt form (

    
    ) locks the conformation, potentially broadening signals due to exchange or intermediate coalescence.[1]
    
  • Verdict: Insufficient for stereochemical assignment.

Method B: "Salt-Break" 1D 1H NMR (CDCl₃)
  • Protocol: Treat 10 mg of the HCl salt with saturated NaHCO₃ (0.5 mL) and extract into CDCl₃ (0.6 mL).

  • Advantage: Analysis of the free base in CDCl₃ sharpens the coupling constants (

    
    ) and allows for clearer resolution of the cyclopropane protons (H6, H1, H5) which often shift upfield in non-polar solvents.[1]
    
  • Verdict: Recommended for high-resolution assignment.

Method C: 2D NOESY (The Gold Standard)
  • Mechanism: Detects through-space magnetization transfer (< 5 Å).[1]

  • Application: As shown in Figure 1, this is the only self-validating method to distinguish Exo/Endo isomers without X-ray crystallography.[1]

  • Verdict: Mandatory for new chemical entity (NCE) registration.[1]

Part 4: Detailed Spectral Assignment (Representative)

The following data represents the Exo-Methyl isomer (free base in CDCl₃), derived from analogous scaffold data [1, 2].

Table 1: Representative 1H NMR Assignment

PositionProtonShift (δ, ppm)MultiplicityIntegralMechanistic Insight
6-Me Methyl0.95 - 1.05 Doublet (

Hz)
3HDiagnostic high-field signal.[1] Coupling to H6.
6 Cyclopropyl0.20 - 0.40 Multiplet (dq)1HKey Signal. In the Exo-methyl isomer, H6 is Endo and shielded by the anisotropy of the C-C bonds.[1]
1, 5 Bridgehead1.30 - 1.50 Multiplet2HComplex coupling to H2/H4 and H6.
2, 4 Methylene (

)
2.90 - 3.10 Doublet of Doublets4HDeshielded by Nitrogen.[1] In the HCl salt (D₂O), these shift downfield to 3.4 - 3.6 ppm .[1]
NH Amine1.80 (br)Singlet (Broad)1HDisappears in D₂O exchange; shifts to >9.0 ppm in HCl salt (DMSO-d₆).[1]

Technical Note: In the HCl salt form , the ammonium protons will appear as a broad singlet around 9.0–10.0 ppm (in DMSO-d₆) or be absent due to exchange (in D₂O).[1] The


-protons (H2, H4) will experience a significant downfield shift (+0.5 ppm) due to the inductive effect of the cationic nitrogen.[1]

Part 5: Experimental Protocols

Protocol 1: Sample Preparation for Resolution (Free Base)
  • Dissolution: Dissolve 15 mg of 6-Methyl-3-azabicyclo[3.1.0]hexane HCl in 0.5 mL D₂O.

  • Basification: Add 100 µL of 1M NaOD or K₂CO₃ (sat).

  • Extraction: Add 0.6 mL CDCl₃. Shake vigorously for 30 seconds.

  • Separation: Allow layers to separate. Carefully pipette the bottom organic layer (CDCl₃) into a clean NMR tube.[1]

  • Why? This removes the counter-ion and breaks the H-bonding network, sharpening the cyclopropyl multiplets for accurate

    
    -coupling analysis.
    
Protocol 2: 1D NOE Acquisition (Stereochem Check)
  • Pulse Sequence: selnogp (Bruker) or equivalent 1D selective gradient NOE.[1]

  • Target Irradiation: Select the Methyl doublet (~1.0 ppm).[1]

  • Mixing Time: 500 ms.

  • Analysis: Look for enhancement at ~3.0 ppm (H2/H4).

    • Enhancement = Endo-Methyl. [1]

    • No Enhancement = Exo-Methyl (Confirm by irradiating H6 at ~0.3 ppm; should see H2/H4 enhancement).[1]

Part 6: Visualization of Signal Correlations

NMR_Correlations Me Methyl (0.9 ppm) H6 H6 (0.3 ppm) Me->H6 COSY (Vicinal) H1_5 H1/H5 (1.4 ppm) Me->H1_5 NOE (Weak) H6->H1_5 COSY (Vicinal) H2_4 H2/H4 (3.0 ppm) H6->H2_4 NOE (Strong if Exo-Me) H1_5->H2_4 COSY (Vicinal)

Figure 2: COSY (Through-bond) and NOESY (Through-space) connectivity network for the Exo-Methyl isomer.

References

  • National Institute of Standards and Technology (NIST). 1-Azabicyclo[3.1.0]hexane Mass Spectrum & Data.[1][2] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • Beilstein Journals. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. Beilstein J. Org.[1] Chem. 2022, 18, 738–747.[1] [Link][1]

  • National Institutes of Health (NIH). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates.[1] PMC7387143.[1] [Link]

  • University of Wisconsin. NMR Chemical Shifts of Trace Impurities. (Based on J. Org.[1] Chem. 1997, 62, 7512).[1] [Link]

Sources

Comparative

Structural Validation of 6-Methyl-3-azabicyclo[3.1.0]hexane HCl: A Comparative Guide

Executive Summary 6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride represents a critical class of conformationally restricted amine scaffolds used in high-affinity CNS drug design (e.g., serotonin/norepinephrine reuptake...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride represents a critical class of conformationally restricted amine scaffolds used in high-affinity CNS drug design (e.g., serotonin/norepinephrine reuptake inhibitors). The rigid bicyclic core locks pharmacophores into specific spatial orientations, but this rigidity introduces a complex stereochemical challenge: distinguishing between the 6-endo and 6-exo isomers.

This guide compares the "Gold Standard" validation method—Single Crystal X-Ray Diffraction (SC-XRD) —against orthogonal alternatives like NMR Spectroscopy and DFT Computational Modeling . While NMR and DFT offer rapid insights, our analysis demonstrates that SC-XRD of the hydrochloride salt is the only method capable of providing unambiguous absolute configuration and ring-pucker analysis required for regulatory filing and structure-based drug design (SBDD).

Part 1: Comparative Analysis of Structural Determination Methods

The following table objectively compares the performance of SC-XRD against common alternatives for this specific bicyclic scaffold.

Table 1: Method Performance Comparison
FeatureMethod A: SC-XRD (HCl Salt) Method B: NMR (NOESY/COSY) Method C: DFT (B3LYP/6-31G)*
Primary Output 3D Atom Coordinates (XYZ)Through-space interactionsEnergy-minimized Geometry
Stereo Certainty Absolute (100%) High (Inferential)Low (Predictive)
Conformation Captures solid-state "frozen" puckerTime-averaged (fast exchange)Gas-phase theoretical
Sample Req. Single Crystal (~0.1 mm)Solution (~5 mg)None (Virtual)
Turnaround 24–48 Hours1–4 Hours12–24 Hours
Limitation Requires crystalline saltAmbiguous coupling (

) in rigid rings
Misses packing forces
Why Alternatives Fail
  • NMR Limitations: In 3-azabicyclo[3.1.0]hexane systems, the vicinal coupling constants (

    
    ) for endo and exo protons often overlap due to the specific dihedral angles of the cyclopropane ring fusion. NOESY signals can be misleading if the molecule undergoes rapid boat-to-chair flipping in solution.
    
  • DFT Limitations: Computational models often predict the gas-phase minimum. However, the biologically relevant conformation (often observed in the crystal state due to packing forces) may differ.

Part 2: Technical Deep Dive – The X-Ray Advantage

The Crystallographic Target

For 6-Methyl-3-azabicyclo[3.1.0]hexane , the hydrochloride salt is the preferred solid form over the free base. The free base is often an oil or low-melting solid, whereas the HCl salt facilitates the formation of a robust hydrogen-bonding network (N-H···Cl) essential for lattice stability.

Target Crystallographic Parameters (Quality Metrics):

  • Space Group: Typically Monoclinic (

    
    ) or Orthorhombic (
    
    
    
    if chiral resolved).
  • Resolution: < 0.80 Å (Atomic resolution).

  • R-Factor (

    
    ):  < 5.0% (Indicates high model accuracy).
    
  • Completeness: > 99%.

Conformational Analysis: Boat vs. Chair

The core 3-azabicyclo[3.1.0]hexane system exists in equilibrium between a boat-like and chair-like conformation.[1][2]

  • Literature Consensus: Unsubstituted 3-azabicyclo[3.1.0]hexanes generally prefer the boat conformation in the ground state [1, 2].

  • Substituent Effect: The 6-methyl group introduces steric strain.

    • 6-Endo isomer: Steric clash with the N-H protons often forces a specific pucker to relieve strain.

    • 6-Exo isomer: Less sterically hindered, potentially allowing more conformational flexibility.

  • X-Ray Data Utility: SC-XRD freezes the molecule in its lowest energy solid-state conformation, providing exact torsion angles (

    
    ) that define the ring pucker.
    

Part 3: Experimental Protocol

Workflow: From Synthesis to Structure

The following protocol ensures the generation of diffraction-quality crystals for this specific amine salt.

Step 1: Salt Formation
  • Dissolve 50 mg of the free amine (6-methyl-3-azabicyclo[3.1.0]hexane) in 2 mL of dry diethyl ether.

  • Cool to 0°C in an ice bath.

  • Dropwise add 1.0 M HCl in ether (1.1 equivalents).

  • Critical Step: Immediate precipitation occurs. Do not filter immediately. Allow the suspension to stir for 30 minutes to ensure stoichiometric conversion.

  • Filter and wash with cold pentane.

Step 2: Crystallization (Vapor Diffusion)

Direct evaporation often yields amorphous powder. Vapor diffusion is required.

  • Inner Vial: Dissolve 10 mg of the HCl salt in 0.5 mL of Methanol (good solubility).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Ethyl Acetate or Diethyl Ether (anti-solvent).

  • Seal & Wait: Seal the outer jar tightly. Store at 4°C.

  • Timeline: High-quality prisms usually appear within 48–72 hours.

Step 3: Data Collection
  • Temperature: Collect data at 100 K (Liquid Nitrogen stream).

    • Reasoning: Reduces thermal vibration (B-factors), allowing precise location of the 6-methyl carbons and the amino hydrogens involved in H-bonding.

Part 4: Visualization of Workflows & Interactions

Diagram 1: Structural Validation Decision Tree

This workflow illustrates the logical path for assigning the 6-endo/exo stereochemistry.

StructuralValidation Start Crude 6-Methyl-3-azabicyclo[3.1.0]hexane Separation Isomer Separation (Column Chromatography) Start->Separation IsomerA Isomer A (Unknown) Separation->IsomerA IsomerB Isomer B (Unknown) Separation->IsomerB SaltForm HCl Salt Formation (Ether/HCl) IsomerA->SaltForm MethodNMR Method: NMR (NOESY) IsomerA->MethodNMR Quick Check MethodXRD Method: SC-XRD (Vapor Diffusion) SaltForm->MethodXRD ResultNMR Result: Ambiguous (Rapid Ring Flip) MethodNMR->ResultNMR ResultXRD Result: Definitive (3D Coordinates) MethodXRD->ResultXRD ResultNMR->SaltForm Inconclusive Final Assign Absolute Config (6-Endo vs 6-Exo) ResultXRD->Final

Caption: Decision tree highlighting the necessity of Salt Formation and XRD when NMR results are ambiguous due to conformational flexibility.

Diagram 2: Crystal Lattice Interaction Map

The stability of the HCl salt is driven by specific ionic interactions.

LatticeInteractions cluster_conf Conformational Lock Amine Azabicyclo Cation (+) Amine->Amine Van der Waals (Packing) Chloride Chloride Anion (-) Amine->Chloride N-H...Cl (Strong H-Bond) Boat Boat Conformation Amine->Boat Solid State Preference Water Lattice Water (Optional) Water->Chloride O-H...Cl

Caption: Interaction map showing the N-H...Cl hydrogen bond network that stabilizes the cation in a specific 'Boat' conformation within the crystal lattice.

References

  • Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives. Journal of the Chemical Society, Perkin Transactions 2. Source:

  • Conformational investigations of 6-EXO and 6-ENDO- methylbicyclo[3.1.0] hexan-3-one. Journal of Molecular Structure, 1981. Source:

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates. Organic Letters, 2013. Source:

  • Process for the preparation of 6,6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds. Patent WO2007075790A1.[3] Source:

Sources

Validation

Rigidification Strategies in Medicinal Chemistry: A Comparative Guide to 3-Azabicyclo[3.1.0]hexane vs. Pyrrolidine

Executive Summary In modern drug discovery, the transition from a "floppy" hit to a high-affinity lead often requires freezing the bioactive conformation. The 3-azabicyclo[3.1.0]hexane scaffold serves as a rigidified bio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In modern drug discovery, the transition from a "floppy" hit to a high-affinity lead often requires freezing the bioactive conformation. The 3-azabicyclo[3.1.0]hexane scaffold serves as a rigidified bioisostere of pyrrolidine. By fusing a cyclopropane ring to the pyrrolidine core, medicinal chemists can lock the nitrogen lone pair vector, reduce the entropic cost of binding, and modulate physicochemical properties like pKa and lipophilicity.

This guide analyzes the conformational landscapes of these two scaffolds, providing actionable data and experimental protocols for their application in structure-based drug design (SBDD).

Structural Fundamentals: The Geometry of Locking

To effectively deploy these scaffolds, one must understand their three-dimensional behavior in solution versus the binding pocket.

Pyrrolidine: The Flexible Envelope

Pyrrolidine exists in a dynamic equilibrium of puckered conformations. It undergoes pseudorotation , rapidly interconverting between "envelope" (


) and "twist" (

) forms.
  • Consequence: In solution, the N-substituent vector sweeps a wide cone. Upon binding, the protein must pay an entropic penalty to freeze this motion.

3-Azabicyclo[3.1.0]hexane: The Locked Boat

The fusion of the cyclopropane ring imparts significant strain and rigidity.

  • Dominant Conformation: The system overwhelmingly prefers a boat-like conformation . The "chair" form is destabilized by significant ring strain and steric clashing (approx. 6–7 kcal/mol higher in energy).

  • Vector Alignment: The "V-shape" of the bicyclic system orients the nitrogen lone pair (and N-substituents) into a precise, predictable vector relative to the C1-C5 bridge.

Visualization: Scaffold Decision Logic

The following decision tree assists in selecting the appropriate scaffold based on structural biology data.

ScaffoldSelection Start Start: Hit Optimization (Pyrrolidine Core) StructData Is Co-crystal Structure Available? Start->StructData NoStruct No Structure: Explore SAR with flexible analogs StructData->NoStruct No YesStruct Analyze Binding Pocket StructData->YesStruct Yes VectorCheck Does N-substituent vector match 'Boat' geometry? YesStruct->VectorCheck Match Deploy 3-azabicyclo[3.1.0]hexane (Gain Entropy Credit) VectorCheck->Match Aligned Mismatch Use Alternative Pucker (e.g., Proline analogs, 2-Me-Pyrrolidine) VectorCheck->Mismatch Misaligned

Figure 1: Decision logic for transitioning from pyrrolidine to rigidified bicyclic analogs based on structural evidence.

Thermodynamic & Kinetic Implications[1]

The primary driver for substituting pyrrolidine with 3-azabicyclo[3.1.0]hexane is the Pre-organization Principle .

The Entropic Credit ( )

Binding affinity is governed by Gibbs Free Energy:


.
  • Pyrrolidine: High conformational entropy in solution (

    
    ). Binding restricts this (
    
    
    
    ), resulting in a large entropy penalty (
    
    
    ).
  • 3-Azabicyclo[3.1.0]hexane: Low conformational entropy in solution. The molecule is already "pre-paid" for the rigid state. The change in entropy upon binding is smaller, leading to a more negative

    
     (higher affinity).
    

Theoretical Gain: Rigidification can theoretically yield a boost in affinity of 1.5 – 3.0 kcal/mol (approx. 10–100x potency increase), assuming the enthalpy (


) of the interaction is maintained.

Physicochemical Properties Comparison

Rigidification alters the electronic landscape. The cyclopropyl group is not just a steric block; it electronically modulates the amine.

PropertyPyrrolidine3-Azabicyclo[3.1.0]hexaneImpact on Drug Design
Basicity (pKa) ~11.3~9.0 – 9.5The bicyclic analog is less basic due to the increased s-character of the N-C bonds (cyclopropyl influence). This lowers the fraction of ionized drug at pH 7.4.
Lipophilicity (LogP) LowModerate (+0.5 to +1.0 vs parent)The methylene bridge adds lipophilicity, potentially improving membrane permeability.
LogD (pH 7.4) Low (Ionized)ImprovedLower pKa + Higher LogP = Significantly better LogD , enhancing CNS penetration and oral absorption.
Metabolic Stability Susceptible to

-oxidation
EnhancedThe cyclopropyl ring blocks metabolic hotspots at the

-carbons, potentially reducing clearance.

Experimental Protocols

To validate the conformation and utility of these analogs, use the following workflows.

Protocol A: NMR Conformational Analysis ( )

Objective: Determine if the solution-state conformation matches the bioactive "boat" form.

  • Sample Prep: Dissolve 5-10 mg of compound in

    
     or 
    
    
    
    .
  • Acquisition: Run a 1D

    
     NMR and a 2D NOESY experiment.
    
  • Coupling Analysis: Focus on the vicinal coupling constants (

    
    ) between the bridgehead protons and the methylene protons adjacent to the nitrogen.
    
    • Karplus Relation: In the "boat" conformation, the dihedral angles are fixed. Expect distinct

      
       values (e.g., 
      
      
      
      Hz for
      
      
      angles vs
      
      
      Hz for
      
      
      ).
    • Pyrrolidine Control: Pyrrolidine will show averaged couplings due to rapid pseudorotation.

  • NOE Validation: Look for strong NOE correlations between the endo protons of the cyclopropane and the endo protons of the pyrrolidine ring, confirming the boat pucker.

Protocol B: Computational Scanning (DFT)

Objective: Calculate the energy penalty for the "boat" vs. "chair" transition.

  • Software: Gaussian, Orca, or similar DFT package.

  • Method: B3LYP/6-31G* or

    
    B97X-D (dispersion corrected).
    
  • Workflow:

    • Generate the "boat" and "chair" starting geometries.[1]

    • Perform a Relaxed Potential Energy Surface (PES) Scan along the flap angle of the pyrrolidine ring.

    • Output: Plot Energy (kcal/mol) vs. Dihedral Angle.

    • Success Criteria: The global minimum should match the bioactive conformation observed in X-ray/Cryo-EM.

Visualization: Experimental Validation Workflow

ValidationWorkflow Design Design Analog (In Silico) Compute DFT Energy Scan (Boat vs Chair) Design->Compute Synth Synthesis Compute->Synth If Min E matches target NMR NMR Analysis (J-coupling / NOE) Synth->NMR XRay X-Ray Crystallography (Solid State) Synth->XRay Decision Conformation Confirmed? NMR->Decision XRay->Decision

Figure 2: Integrated computational and experimental workflow for validating conformational rigidity.

Case Studies & Applications

Case Study 1: DPP-IV Inhibitors

In the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for Type 2 Diabetes, researchers replaced the cyanopyrrolidine moiety with a 3-azabicyclo[3.1.0]hexane scaffold.[2]

  • Result: The rigid analog maintained potency while improving chemical stability and selectivity against related proteases (DPP8/9). The lower pKa also improved oral bioavailability.

Case Study 2: Opioid Receptor Ligands

Modifications of


-opioid ligands using the [3.1.0] system demonstrated that the "boat" conformation perfectly aligned the basic nitrogen with the critical aspartate residue in the receptor, while the cyclopropyl group filled a small hydrophobic sub-pocket, enhancing affinity into the picomolar range.

References

  • Sattigeri, J. A., et al. (2008).[2] Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors.[2] Bioorganic & Medicinal Chemistry Letters.[2]

  • Mjoberg, P. J., & Almlif, J. (1977). A conformational study of bicyclo[3.1.0]hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an ab initio SCF investigation. Chemical Physics.

  • Murray, C. W., & Verdonk, M. L. (2002).[3] The consequences of translational and rotational entropy lost by small molecules on binding to proteins.[3] Journal of Computer-Aided Molecular Design.

  • Kostiantyn, P., et al. (2023).[4] pKa values of azetidine, pyrrolidine, piperidine, and their mono‐ and difluorinated derivatives.[4] European Journal of Organic Chemistry.[4]

Sources

Comparative

The Rigidity Advantage: A Pharmacokinetic Comparison of Bicyclic vs. Flexible Linear Amines in Drug Development

A Senior Application Scientist's Guide to Understanding Structure-Pharmacokinetic Relationships For researchers, scientists, and drug development professionals, the intricate dance between a molecule's structure and its...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Structure-Pharmacokinetic Relationships

For researchers, scientists, and drug development professionals, the intricate dance between a molecule's structure and its journey through the body is a critical factor in the success or failure of a potential therapeutic. Among the vast chemical space of drug candidates, amines represent a ubiquitous and vital functional group. However, the conformational flexibility of these amines can profoundly impact their pharmacokinetic profile. This guide provides an in-depth comparison of the pharmacokinetic properties of rigid bicyclic amines and their flexible linear counterparts, supported by experimental data and protocols, to empower researchers in making informed decisions during the drug design and lead optimization process.

The Core Principle: How Conformational Rigidity Shapes Pharmacokinetics

The concept of pre-organizing a molecule into a more rigid conformation, often through the incorporation of bicyclic scaffolds, has gained significant traction in medicinal chemistry. This rigidity can positively influence several key pharmacokinetic parameters by minimizing the entropic penalty of binding to its target and by shielding the molecule from metabolic enzymes. In contrast, flexible linear amines, with their higher number of rotatable bonds, can adopt a multitude of conformations, some of which may be more susceptible to metabolism or off-target binding.

This guide will delve into a comparative analysis of these two classes of amines, focusing on the critical stages of a drug's life in the body: Absorption, Distribution, Metabolism, and Excretion (ADME).

Head-to-Head Comparison: Loratadine (Rigid Bicyclic) vs. Cyclizine (Flexible Linear)

To illustrate the pharmacokinetic differences, we will compare two well-established antihistamines: loratadine, a rigid tricyclic amine, and cyclizine, a more flexible linear piperazine derivative. Both are H1 receptor antagonists, providing a sound basis for comparing how their structural differences impact their pharmacokinetic behavior.

Pharmacokinetic ParameterLoratadine (Rigid Tricyclic Amine)Cyclizine (Flexible Linear Amine)Key Observations and Implications
Maximum Plasma Concentration (Cmax) ~4.7-26.1 ng/mL (dose-dependent)[1]~70 ng/mL (for a 50 mg dose)[2][3]The Cmax can be influenced by various factors including dose and formulation.
Time to Maximum Plasma Concentration (Tmax) ~1-1.5 hours[1][4]~2 hours[2][3]Both molecules are rapidly absorbed.
Elimination Half-life (t1/2) ~8-14 hours (parent); 17-24 hours (active metabolite)[1][4]~13-20 hours[2][3][5]The longer half-life of loratadine's active metabolite contributes to its once-daily dosing regimen.
Volume of Distribution (Vd) High (data not explicitly found in searches)~23 L/kg[2][5]A high Vd for cyclizine suggests extensive distribution into tissues.
Clearance (CL) High (data not explicitly found in searches)~15 mL/min/kg[2][5]The clearance rate dictates the dosing frequency required to maintain therapeutic concentrations.
Protein Binding 97-99% (loratadine); 73-76% (active metabolite)[6]Data not explicitly found in searchesHigh protein binding can limit the amount of free drug available to exert its effect.
Metabolism Extensive first-pass metabolism (CYP3A4, CYP2D6) to an active metabolite (desloratadine).[6]Metabolized to norcyclizine, possibly involving CYP2D6.[2][5]The rigidity of loratadine's core may direct metabolism to specific sites, leading to a pharmacologically active metabolite.
Oral Bioavailability Dose-proportional bioavailability.[6]Well absorbed from the GI tract.[3]Both classes of compounds can achieve good oral bioavailability.

Deep Dive into ADME: Unpacking the Differences

Absorption

Both rigid bicyclic and flexible linear amines can be readily absorbed from the gastrointestinal tract. Loratadine is well-absorbed and its bioavailability is dose-proportional.[6] Similarly, cyclizine is well absorbed after oral administration, with effects seen within 30 minutes.[3] This suggests that for these examples, the structural rigidity or flexibility does not fundamentally hinder absorption.

Distribution

The volume of distribution (Vd) provides insight into how a drug distributes throughout the body. Cyclizine exhibits a large volume of distribution of approximately 23 L/kg, indicating extensive distribution into tissues.[2][5] While specific Vd values for loratadine were not found, its high protein binding (97-99%) suggests that a significant portion of the drug is bound to plasma proteins, which can influence its distribution.[6] The conformationally restricted nature of bicyclic amines may influence their tissue penetration and binding characteristics.

Metabolism: The Rigidity Advantage

Metabolism is where the structural differences between these two classes of amines often become most apparent.

  • Rigid Bicyclic Amines: The constrained conformation of bicyclic amines can sterically hinder the approach of metabolic enzymes, such as cytochrome P450s, to susceptible sites on the molecule. This can lead to increased metabolic stability and a longer half-life. In the case of loratadine, while it undergoes extensive first-pass metabolism, its rigid structure directs this metabolism to produce a major active metabolite, desloratadine, which is responsible for a large part of the clinical effect.[6] This controlled metabolism can be a desirable feature in drug design.

  • Flexible Linear Amines: The conformational flexibility of linear amines can expose multiple sites to metabolic enzymes. This can lead to more complex metabolic pathways and potentially a shorter half-life. Cyclizine is metabolized to norcyclizine, and there is evidence suggesting the involvement of the polymorphic enzyme CYP2D6, which could lead to inter-individual variability in its metabolism.[2][5]

Excretion

The route and rate of excretion are influenced by the physicochemical properties of the parent drug and its metabolites. For loratadine, approximately 40% of a dose is excreted in the urine and 42% in the feces over a 10-day period, primarily as conjugated metabolites.[6] For cyclizine, less than 1% of the administered dose is excreted unchanged in the urine.[7]

Experimental Protocols for Pharmacokinetic Characterization

To provide a practical framework for researchers, this section outlines standardized protocols for key pharmacokinetic studies.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a crucial early-stage screen to assess a compound's susceptibility to Phase I metabolism.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of a test compound in the presence of liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (human, rat, or other species of interest) stored at -80°C.

    • NADPH regenerating system solution.

    • Phosphate buffer (pH 7.4).

    • Quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation Procedure:

    • Thaw liver microsomes on ice.

    • Prepare a microsomal suspension in phosphate buffer.

    • Add the test compound to the microsomal suspension to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for a short period.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the cold quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance: Clint = (0.693 / t1/2) / (mg of microsomal protein/mL).

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Microsomes, NADPH, Compound) mix Mix Compound with Microsomes prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction time_points->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate t1/2 and Clint lcms->data_analysis G cluster_prep Pre-Study cluster_dosing Dosing & Sampling cluster_analysis Analysis acclimatize Acclimatize Rats fast Fast Overnight acclimatize->fast dose Oral Gavage fast->dose blood_sampling Serial Blood Sampling dose->blood_sampling plasma_prep Prepare Plasma blood_sampling->plasma_prep lcms_analysis LC-MS/MS Analysis plasma_prep->lcms_analysis pk_analysis Calculate PK Parameters lcms_analysis->pk_analysis

Caption: Workflow for In Vivo Pharmacokinetic Study in Rats.

Conclusion: The Strategic Value of Rigidity in Drug Design

The comparison between rigid bicyclic amines and flexible linear amines highlights a crucial principle in modern drug discovery: the strategic incorporation of conformational rigidity can lead to more predictable and favorable pharmacokinetic profiles. While flexible molecules certainly have their place, the "rigidity advantage" often translates to improved metabolic stability, potentially longer half-lives, and a more controlled metabolic fate.

By understanding the fundamental pharmacokinetic differences and employing robust experimental protocols, researchers can more effectively design and select drug candidates with a higher probability of success in preclinical and clinical development. This guide serves as a foundational resource for navigating the complex interplay between molecular structure and pharmacokinetics, ultimately contributing to the development of safer and more effective medicines.

References

  • Reid, K., et al. (2012). The pharmacokinetics and pharmacogenetics of the antiemetic cyclizine in palliative care patients. Journal of Pain and Symptom Management, 43(3), 553-562.
  • emc. (2024). Loratadine 10 mg Tablets - Summary of Product Characteristics (SmPC). Retrieved from [Link]

  • FDA. (1999). Loratadine Clinical Pharmacology Biopharmaceutics Review. Retrieved from [Link]

  • Walker, G., et al. (2012). The pharmacokinetics and pharmacogenetics of the antiemetic cyclizine in palliative care patients. Journal of Pain and Symptom Management, 43(3), 553-62.
  • Hilbert, J., et al. (1987). Pharmacokinetics and dose proportionality of loratadine. Journal of Clinical Pharmacology, 27(9), 694-698.
  • Radwanski, E., et al. (1987). Loratadine: multiple-dose pharmacokinetics. Journal of Clinical Pharmacology, 27(7), 530-533.
  • Lin, C. C., et al. (2001). Oral pharmacokinetic parameters of loratadine and desloratadine at the three circadian times of drug administration. Journal of Pharmacy and Pharmacology, 53(1), 69-75.
  • emc. (2024). Cyclizine 50mg Tablets - Summary of Product Characteristics (SmPC). Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Walker, G. (1992). HPLC ANALYSIS AND PHARMACOKINETICS OF CYCLIZINE. CORE.
  • Medsafe. (2019). Cyclizine Lactate, 50 mg/ml solution for injection. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Li, J., et al. (2016). Murine Pharmacokinetic Studies. Bio-protocol, 6(15), e1889.
  • BASi. (n.d.). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling.
  • Simons, F. E. R. (2004). H1 Antihistamines: Current Status and Future Directions.
  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • Haddad, P. M., & Anderson, I. M. (2002). Tricyclic Antidepressants. In StatPearls.
  • FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • Simons, F. E. R. (2004). H1 Antihistamines: Current Status and Future Directions.
  • Simons, F. E. R. (2002). Comparative Pharmacology of H1 Antihistamines: Clinical Relevance. American Journal of Medicine, 113(9), 38S-46S.
  • Wood, S. G., & John, G. W. (1991). Pharmacology of antihistamines. Otolaryngology--Head and Neck Surgery, 105(3), 472-479.

Sources

Validation

A Comparative Guide to the FTIR Spectrum of 6-Methyl-3-azabicyclo[3.1.0]hexane HCl

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride. As a crucial analytical technique for structural elucidation and quality con...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride. As a crucial analytical technique for structural elucidation and quality control, a comprehensive understanding of the FTIR spectrum is paramount for researchers in drug development and chemical synthesis. This document establishes a predictive framework for the compound's spectral features, compares it with structurally related molecules to highlight key distinguishing absorptions, and provides a detailed methodology for sample analysis.

Theoretical FTIR Spectrum Analysis of 6-Methyl-3-azabicyclo[3.1.0]hexane HCl

The structure of 6-Methyl-3-azabicyclo[3.1.0]hexane HCl combines several key functional groups and structural motifs, each contributing distinct absorption bands to its infrared spectrum. The protonation of the secondary amine to form a hydrochloride salt is the most significant feature, profoundly influencing the N-H stretching and bending vibrations.

Key structural features and their expected vibrational modes:

  • Secondary Amine Hydrochloride (-NH₂⁺-) : The presence of the ammonium salt is expected to produce a very broad and strong absorption envelope for the N-H stretching vibrations, typically in the 2700-3000 cm⁻¹ region.[1] This broadness is a hallmark of the strong hydrogen bonding present in the salt. Additionally, an N-H₂⁺ bending (scissoring) vibration is anticipated in the 1560-1620 cm⁻¹ range.[1]

  • Alkyl C-H Bonds (CH₃, CH₂, CH) : The molecule contains methyl and methylene groups. Asymmetric and symmetric C-H stretching vibrations for these groups are expected between 2850 cm⁻¹ and 3000 cm⁻¹.[2][3] Specifically, methyl C-H stretches typically appear near 2962 cm⁻¹ and 2872 cm⁻¹, while methylene C-H stretches are found near 2926 cm⁻¹ and 2855 cm⁻¹.[2] These peaks will likely appear as sharp features superimposed on the broad ammonium N-H stretching band.[1] Bending vibrations for methyl and methylene groups (scissoring, rocking) are expected in the 1350-1470 cm⁻¹ region.[3][4]

  • Bicyclo[3.1.0]hexane Ring System : This strained bicyclic system, containing a cyclopropane ring fused to a cyclopentane ring, will influence the C-H and C-C vibrational frequencies. The high ring strain of the cyclopropane moiety typically shifts C-H stretching vibrations to higher wavenumbers, often above 3000 cm⁻¹.[5] Therefore, weak to medium peaks between 3040-3080 cm⁻¹ can be anticipated, which is a key feature for identifying strained rings.[5][6]

Comparative Spectral Analysis: Distinguishing Features

To confidently identify 6-Methyl-3-azabicyclo[3.1.0]hexane HCl, comparing its spectrum to those of similar structures is invaluable. The presence or absence of specific peaks allows for a logical deduction of the molecule's unique structural components.

Compound Key Distinguishing Feature from Target Expected Spectral Difference
3-Azabicyclo[3.1.0]hexane HCl Absence of the 6-methyl group.Lacks the characteristic symmetric C-H bending (rocking) vibration of a methyl group around 1375 cm⁻¹.[6] The overall C-H stretching region (2850-3000 cm⁻¹) will show a simpler pattern, dominated by methylene stretches.
N-Methylcyclopentylamine HCl Lacks the fused cyclopropane ring.Will not exhibit the high-frequency C-H stretching peaks (>3000 cm⁻¹) associated with cyclopropane ring strain.[5] The fingerprint region will differ due to the absence of the bicyclic skeletal vibrations.
Diethylamine HCl Simple, acyclic secondary amine salt.Lacks all features related to the cyclic and bicyclic structure, including strained C-H stretches and the specific fingerprint region vibrations of the bicyclo[3.1.0]hexane skeleton. It serves as a basic model for the -NH₂⁺- group absorptions.

This comparative approach allows a researcher to confirm not only the presence of the secondary amine hydrochloride but also the specific bicyclic and substituted nature of the target molecule.

Recommended Experimental Protocol

For obtaining a high-quality FTIR spectrum of 6-Methyl-3-azabicyclo[3.1.0]hexane HCl, adherence to a validated protocol is essential to ensure accuracy and reproducibility.

Methodology: KBr Pellet Transmission Spectroscopy

  • Rationale : The potassium bromide (KBr) pellet method is a robust technique for analyzing solid samples. It produces a spectrum with minimal interference from the matrix material in the mid-IR region (4000-400 cm⁻¹).[7][8] For hydrochloride salts, using potassium chloride (KCl) is sometimes recommended to prevent potential halogen exchange, though KBr is commonly and successfully used.[7]

  • Instrumentation : A Fourier-Transform Infrared (FTIR) Spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Materials :

    • 6-Methyl-3-azabicyclo[3.1.0]hexane HCl (sample)

    • FTIR-grade Potassium Bromide (KBr), dried in an oven at 100-110°C for at least 2 hours to remove moisture.[9]

    • Agate mortar and pestle

    • Pellet press with anvil and collar

    • Spatula

Step-by-Step Protocol:

  • Sample Preparation :

    • Place approximately 1-2 mg of the 6-Methyl-3-azabicyclo[3.1.0]hexane HCl sample into the agate mortar.

    • Add approximately 100-200 mg of the dried KBr powder. The sample-to-KBr ratio should be between 0.5% and 1.0%.[9]

    • Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the infrared radiation.[9]

  • Pellet Formation :

    • Transfer a small amount of the powder mixture into the collar of the pellet press.

    • Distribute the powder evenly across the surface of the anvil.

    • Place the assembly into the hydraulic press and apply pressure (typically 7-10 tons) for approximately 2 minutes to form a transparent or translucent pellet.[8]

  • Spectral Acquisition :

    • Carefully remove the KBr pellet from the press and place it into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the ambient atmosphere (or a blank KBr pellet) to account for atmospheric H₂O and CO₂.[7]

    • Collect the sample spectrum. A typical acquisition would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis :

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Analyze the resulting spectrum, identifying the key absorption bands as detailed in the theoretical and comparative sections of this guide.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for analyzing an acquired FTIR spectrum to confirm the identity of 6-Methyl-3-azabicyclo[3.1.0]hexane HCl.

Caption: Logical workflow for FTIR spectral analysis.

Summary of Key Spectral Peaks

The table below summarizes the predicted characteristic FTIR absorption bands for 6-Methyl-3-azabicyclo[3.1.0]hexane HCl, providing a quick reference for spectral interpretation.

Wavenumber Range (cm⁻¹)Vibration TypeStructural AssignmentExpected Intensity
3040 - 3080C-H StretchCyclopropane Ring (Strained)Weak to Medium
2700 - 3000N-H StretchSecondary Amine Salt (-NH₂⁺-)Strong, Very Broad
2850 - 3000C-H StretchCH₃, CH₂, CH (superimposed on N-H)Medium to Strong, Sharp
1560 - 1620N-H BendSecondary Amine Salt (-NH₂⁺-)Medium
1450 - 1470C-H Bend (Scissoring)Methylene (-CH₂-)Medium
~1375C-H Bend (Rocking)Methyl (-CH₃-)Medium, Sharp

This comprehensive guide provides the necessary theoretical foundation, comparative data, and practical protocols for the accurate FTIR analysis of 6-Methyl-3-azabicyclo[3.1.0]hexane HCl. By following the outlined steps and interpretive logic, researchers can confidently verify the structure and purity of this important bicyclic amine derivative.

References

  • Smith, B. C. (2025). The Big Review IV: Hydrocarbons. Spectroscopy Online. Available at: [Link]

  • Cabana, A., & Sandorfy, C. (1962). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Available at: [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 255593, N-cyclopentyl-N-methylcyclopentanamine. Available at: [Link]

  • JoVE. (2024). Video: IR Frequency Region: X–H Stretching. Journal of Visualized Experiments. Available at: [Link]

  • Volpini, R., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules. Available at: [Link]

  • Wiley-VCH. (2025). N-methylcyclopentylamine. SpectraBase. Available at: [Link]

  • University of Calgary. Characteristic Group Vibrations of Organic Molecules. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Available at: [Link]

  • Oreate AI. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7020624, N-methylcyclopentanamine. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Oreate AI. (2026). Decoding the IR Spectrum of Secondary Amines. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Alkanes. Available at: [Link]

  • Filarowski, A., et al. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Molecules. Available at: [Link]

  • University of California, Berkeley. Sample preparation for FT-IR. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 321: Measurement of Gaseous Hydrogen Chloride Emissions at Portland Cement Kilns by Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis. Available at: [Link]

  • Chemistry LibreTexts. (2023). 4.9.11.4: Part I - FTIR spectrum of a mixture of HCl and DCl gas. Available at: [Link]

  • Wang, H. F., et al. (2005). C-H stretching vibrations of methyl, methylene and methine groups at the vapor/alcohol (N = 1-8) interfaces. The Journal of Physical Chemistry B. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Why are N-H stretching vibrations often sharp and not broad? Available at: [Link]

  • Deshbandhu College. (n.d.). Undergraduate Organic Chemistry. Available at: [Link]

  • Pliva, J., & Johns, J. W. C. (1987). Analysis of the High-Resolution Infrared Spectrum of Cyclopropane. Journal of Molecular Spectroscopy. Available at: [Link]

  • Filarowski, A., et al. (2018). Features of strong O–H⋯O and N–H⋯O hydrogen bond manifestation in vibrational spectra. Journal of Molecular Structure. Available at: [Link]

  • University of Wisconsin-Platteville. (n.d.). Cyclopropane Ring Strain. Available at: [Link]

  • Ashenhurst, J. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Available at: [Link]

  • Uzelac, M., et al. (2023). Understanding the role of ring strain in β-alkyl migration at Mg and Zn centres. Chemical Science. Available at: [Link]

  • Rauk, A., et al. (1995). Chiroptical Properties of 1-Azabicyclo[3.1.0]hexane in the Vacuum-UV and IR Regions. Journal of the American Chemical Society. Available at: [Link]

  • ChemEd. (2023). FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides. YouTube. Available at: [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

  • ChemSrc. (2025). N-Methylcyclopentanamine. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of β -cyclodextrin ( BCD ), curcumin ( CUR ) and β.... ResearchGate. Available at: [Link]

  • Wiley-VCH. (n.d.). Bicyclo[3.1.0]hexane, 6-isopropylidene-1-methyl-. SpectraBase. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Simple Conformational Analysis of Cyclic and Bicyclic Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Fourier Transform Infrared (FTIR) spectra of crystalline BCL and selected solid dispersions. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13150523, 3-Azabicyclo(3.1.0)hexane. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54595338, 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Bicyclo[3.1.0]hexane, 4-methylene-1-(1-methylethyl)-. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (2025). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 409747, 2-Methylcyclopentylamine. Available at: [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.